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Core Science & Biosynthesis

Foundational

structure of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene vs 4-bromophenetole

An In-depth Technical Guide to the Comparative Structural and Reactivity Analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and 4-bromophenetole For Researchers, Scientists, and Drug Development Professionals Abstract T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Structural and Reactivity Analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and 4-bromophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural features, physicochemical properties, and predicted reactivity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and 4-bromophenetole. While 4-bromophenetole is a well-characterized compound with extensive documentation, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a less-studied derivative for which limited experimental data is available. This guide bridges this gap by leveraging established principles of organic chemistry to predict the behavior of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and contrasts it with the known properties of 4-bromophenetole. A key focus is the profound impact of the differential placement of bromine—as an aryl bromide versus a benzylic bromide—on the chemical reactivity and potential synthetic applications of these molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of these two structurally related bromoethoxybenzene derivatives.

Introduction

Bromo-substituted aromatic compounds are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the bromine atom's ability to serve as a versatile functional handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide focuses on two such compounds: the commercially available 4-bromophenetole and its more complex, less characterized analogue, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

A comprehensive understanding of the distinct structural and electronic properties imparted by the different bromine substitutions is critical for their strategic application in the synthesis of complex molecular architectures. This guide will dissect these differences, providing a theoretical and practical framework for researchers.

Molecular Structure Analysis

The core structural difference between 4-bromophenetole and 4-Bromo-2-(bromomethyl)-1-ethoxybenzene lies in the location of the second bromine atom in the latter. This seemingly subtle variation leads to significant differences in their chemical nature.

4-bromophenetole possesses a single bromine atom directly attached to the aromatic ring at the para position relative to the ethoxy group. This C(sp²)-Br bond is characteristic of an aryl halide.

4-Bromo-2-(bromomethyl)-1-ethoxybenzene features two bromine atoms. One is an aryl bromide at the 4-position, identical to 4-bromophenetole. The second, and most influential in terms of reactivity, is a benzylic bromide, where the bromine is attached to a methyl group which is itself bonded to the aromatic ring at the 2-position. This C(sp³)-Br bond is significantly different from the aryl C(sp²)-Br bond.

Figure 1: Comparative Molecular Structures.

Physicochemical and Spectroscopic Data

The differing substitution patterns are expected to influence the physicochemical properties and spectroscopic signatures of these compounds.

Table 1: Comparative Physicochemical Properties

Property4-bromophenetole4-Bromo-2-(bromomethyl)-1-ethoxybenzene
Molecular Formula C₈H₉BrOC₉H₁₀Br₂O
Molecular Weight 201.06 g/mol 293.98 g/mol
CAS Number 588-96-51224720-06-2[1]
Appearance Colorless to light red liquid[2]Not available (predicted to be a liquid or low-melting solid)
Boiling Point 233 °C[2][3]Not available (predicted to be significantly higher than 4-bromophenetole)
Melting Point 4 °C[2][3]Not available
Density 1.407 g/mL at 25 °C[2]Not available (predicted to be higher than 4-bromophenetole)
Predicted XlogP 2.93.5[4]

Spectroscopic Analysis

¹H NMR Spectroscopy:

  • 4-bromophenetole: The ¹H NMR spectrum of 4-bromophenetole is characterized by a triplet for the methyl protons of the ethoxy group around 1.4 ppm, a quartet for the methylene protons of the ethoxy group around 4.0 ppm, and two doublets in the aromatic region (around 6.8 and 7.4 ppm) corresponding to the two sets of chemically non-equivalent aromatic protons.

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (Predicted): The spectrum is expected to be more complex. In addition to the signals for the ethoxy group, a singlet corresponding to the benzylic methylene protons (-CH₂Br) would be present, likely in the range of 4.4-4.7 ppm.[3] The aromatic region would show a more complex splitting pattern due to the three non-equivalent aromatic protons.

¹³C NMR Spectroscopy:

  • 4-bromophenetole: The ¹³C NMR spectrum shows distinct signals for the methyl and methylene carbons of the ethoxy group, and four signals for the aromatic carbons, with the carbon attached to the bromine being significantly shielded.

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (Predicted): The spectrum would contain an additional signal for the benzylic carbon, which is expected to appear in the range of 30-35 ppm. The aromatic region would display six distinct signals.

Mass Spectrometry:

  • 4-bromophenetole: The mass spectrum exhibits a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (Predicted): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic M+2 and M+4 isotopic pattern, confirming the presence of two bromine atoms. A prominent fragmentation pathway would be the loss of a bromine radical from the benzylic position to form a stable benzylic carbocation.[5][6] The tropylium ion (m/z = 91) is also a likely fragment.[4][7]

Comparative Reactivity: A Tale of Two Bromides

The most significant distinction between these two molecules lies in their chemical reactivity, which is dictated by the nature of their carbon-bromine bonds.

Aryl Bromide (in both compounds):

The C(sp²)-Br bond in both molecules is relatively unreactive towards nucleophilic substitution under standard conditions.[8] This is due to several factors:

  • Hybridization: The sp² hybridized carbon is more electronegative than an sp³ carbon, leading to a shorter, stronger C-Br bond.

  • Resonance: The lone pairs on the bromine atom can participate in resonance with the aromatic ring, imparting partial double bond character to the C-Br bond.[8]

  • Steric Hindrance: The planar aromatic ring shields the carbon atom from backside attack by a nucleophile.

However, the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[9]

Benzylic Bromide (in 4-Bromo-2-(bromomethyl)-1-ethoxybenzene):

The C(sp³)-Br bond at the benzylic position is significantly more reactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms).[10] This heightened reactivity is attributed to:

  • Sₙ1 Pathway: The benzylic carbocation formed upon departure of the bromide ion is highly stabilized by resonance with the adjacent aromatic ring.[10][11]

  • Sₙ2 Pathway: The transition state of an Sₙ2 reaction at the benzylic position is also stabilized by the overlapping p-orbitals of the aromatic ring.[10]

This makes the bromomethyl group a prime site for modification with a wide range of nucleophiles, including alcohols, amines, and carbanions.

G cluster_0 Reactivity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene A 4-Bromo-2-(bromomethyl)-1-ethoxybenzene B Benzylic Bromide (Highly Reactive) A->B C Aryl Bromide (Less Reactive) A->C D Nucleophilic Substitution (Sₙ1 / Sₙ2) B->D Favored E Cross-Coupling Reactions (e.g., Suzuki, Heck) C->E Favored

Figure 2: Reactivity Comparison.

Synthetic Methodologies

Synthesis of 4-bromophenetole:

A common and efficient method for the synthesis of 4-bromophenetole is the Williamson ether synthesis.

Experimental Protocol:

  • Dissolution: Dissolve 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Deprotonation: Add a base, such as potassium carbonate (1.5-2 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.

  • Alkylation: Add iodoethane or bromoethane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure 4-bromophenetole.

Proposed Synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene:

A plausible synthetic route to 4-Bromo-2-(bromomethyl)-1-ethoxybenzene would involve the free-radical bromination of 4-bromo-2-methyl-1-ethoxybenzene.

Proposed Experimental Protocol:

  • Starting Material: 4-bromo-2-methyl-1-ethoxybenzene would be the starting material.

  • Reaction Setup: Dissolve the starting material in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G cluster_0 Proposed Synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene A 4-bromo-2-methyl-1-ethoxybenzene C 4-Bromo-2-(bromomethyl)-1-ethoxybenzene A->C Free-Radical Bromination B NBS, AIBN CCl₄, Δ, hν

Figure 3: Proposed Synthetic Pathway.

Conclusion

4-bromophenetole and 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, while sharing a common structural scaffold, exhibit fundamentally different chemical personalities due to the distinct nature of their bromine substituents. 4-bromophenetole serves as a stable and reliable building block for modifications at the aromatic ring via cross-coupling chemistry. In contrast, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a bifunctional molecule with two distinct reactive sites. The highly reactive benzylic bromide allows for selective nucleophilic substitutions, while the less reactive aryl bromide remains available for subsequent cross-coupling reactions. This dual reactivity makes 4-Bromo-2-(bromomethyl)-1-ethoxybenzene a potentially valuable, albeit underutilized, intermediate for the construction of complex, multi-functionalized molecules in drug discovery and development. Further experimental investigation into the properties and reactivity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is warranted to fully unlock its synthetic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). Unlocking the Potential: 4-Bromophenetole in Pharmaceutical Development.
  • Chem-Impex. 4-Bromophenetole.
  • CAS Common Chemistry. 4-Bromophenetole.
  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • Quora. (2017, October 28). What is the difference between benzylic halide and aryl halide?
  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives.
  • ChemConnections. Mass Spectrometry Fragmentation.
  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion.
  • PubChemLite. 4-bromo-1-(bromomethyl)-2-ethoxybenzene.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides.
  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?
  • Aaron Chemistry. 2-Bromo-4-(bromomethyl)-1-ethoxybenzene.

Sources

Exploratory

4-Bromo-2-(bromomethyl)-1-ethoxybenzene molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-ethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery Introduction 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a substituted aromatic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-ethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both an aromatic bromine atom and a reactive bromomethyl group, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The presence of the ethoxy group further modulates the electronic properties of the benzene ring, influencing its reactivity. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C9H10Br2O[1][2]
Molecular Weight 293.98 g/mol [1]
Monoisotopic Mass 291.90985 Da[2]
CAS Number 1224720-06-2 (for 2-Bromo-4-(bromomethyl)-1-ethoxybenzene)[1]

A diagram of the molecular structure is provided below to illustrate the arrangement of the functional groups.

Caption: Molecular structure of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

Synthesis Protocols

The synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene can be approached through multi-step synthetic routes, typically starting from a more readily available substituted phenol. A representative synthetic workflow is outlined below.

Diagram of a Potential Synthetic Pathway

SynthesisWorkflow start Starting Material (e.g., 4-Bromophenol) step1 Ethoxylation start->step1 intermediate1 Intermediate A (4-Bromo-1-ethoxybenzene) step1->intermediate1 step2 Formylation or Acylation intermediate1->step2 intermediate2 Intermediate B (Substituted benzaldehyde or ketone) step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Intermediate C (Substituted benzyl alcohol) step3->intermediate3 step4 Bromination intermediate3->step4 product Final Product (4-Bromo-2-(bromomethyl)-1-ethoxybenzene) step4->product

Caption: A generalized synthetic workflow for preparing substituted bromomethyl-ethoxybenzenes.

Exemplary Step-by-Step Methodology

Step 1: Ethoxylation of 4-Bromophenol

  • Reaction Setup: To a solution of 4-bromophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base such as potassium carbonate.

  • Addition of Alkylating Agent: While stirring, add iodoethane or bromoethane dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product, 1-bromo-4-ethoxybenzene, can be purified by distillation or column chromatography.

Step 2: Ortho-Lithiation and Formylation

  • Reaction Setup: Dissolve the 1-bromo-4-ethoxybenzene in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: Add a strong organolithium base, such as n-butyllithium, dropwise. The ethoxy group directs the lithiation to the ortho position.

  • Formylation: Introduce a formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the resulting 5-bromo-2-ethoxybenzaldehyde by column chromatography.

Step 3: Reduction of the Aldehyde

  • Reaction Setup: Dissolve the 5-bromo-2-ethoxybenzaldehyde in a suitable solvent like methanol or ethanol.

  • Reduction: Add a reducing agent, such as sodium borohydride, in portions at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product. The resulting (5-bromo-2-ethoxyphenyl)methanol can be purified by crystallization or chromatography.

Step 4: Bromination of the Benzyl Alcohol

  • Reaction Setup: Dissolve the (5-bromo-2-ethoxyphenyl)methanol in a suitable solvent like dichloromethane.

  • Bromination: Add a brominating agent, such as phosphorus tribromide or thionyl bromide, dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Carefully quench the reaction with ice water and extract the product. The final product, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, is then purified by column chromatography.

Applications in Drug Discovery and Organic Synthesis

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of bromine can enhance the therapeutic activity of a molecule and favorably influence its metabolic profile.[3] Brominated intermediates, such as 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, serve as key starting materials for the synthesis of a wide range of biologically active compounds.

The dual reactivity of this molecule is central to its utility:

  • The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key step in building the carbon skeleton of complex drug molecules.[4][5]

  • The aromatic bromine atom can be utilized in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

For instance, related brominated compounds are used as intermediates in the synthesis of angiotensin II receptor antagonists, a class of drugs for treating high blood pressure.[4][5] The structural motif present in 4-Bromo-2-(bromomethyl)-1-ethoxybenzene could potentially be explored for the development of novel inhibitors for enzymes like elastase, as has been shown with other quinoline-based iminothiazoline derivatives containing bromine.[6]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and its precursors.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[7][9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7][9] In case of contact, rinse the affected area immediately with plenty of water.[7]

  • Handling: Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of the substance and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a valuable synthetic intermediate with considerable potential in the field of drug discovery and development. Its dual reactive sites offer synthetic chemists a versatile platform for constructing complex molecular architectures. While detailed studies on this specific compound are limited in the public domain, its structural motifs are present in various pharmacologically relevant molecules. Further research into the synthesis and applications of this compound could unveil new avenues for the development of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

  • Aaron Chemistry. (n.d.). 2-Bromo-4-(bromomethyl)-1-ethoxybenzene.
  • BLD Pharm. (n.d.). 4-Bromo-1-ethoxy-2-methoxybenzene.
  • ChemicalBook. (n.d.). 4-bromo-2-(chloromethyl)-1-ethoxybenzene.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • National Center for Biotechnology Information. (n.d.). 4-bromo-1-(bromomethyl)-2-ethoxybenzene. PubChem.
  • PYG Lifesciences. (2024, December 20). The Role of Bromo-OTBN in Pharma.
  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Stenutz, R. (n.d.). 1-bromo-4-ethoxybenzene.
  • TCI Chemicals. (2018, March 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Wójcik, M., & Wnuk, S. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e1074.
  • Zafar, H., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry, 17(1), 123.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitor Analogs Utilizing 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Introduction: The Pivotal Role of C-Aryl Glucosides in SGLT2 Inhibition Sodium-glucose co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of C-Aryl Glucosides in SGLT2 Inhibition

Sodium-glucose co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1] These agents effectively reduce hyperglycemia by inhibiting glucose reabsorption in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[2] The core structure of many leading SGLT2 inhibitors, such as dapagliflozin, is a C-aryl glucoside. This C-glycosidic bond, as opposed to a more labile O-glycosidic linkage found in the natural product phlorizin, confers metabolic stability against enzymatic hydrolysis, a critical attribute for oral drug candidates.[1]

The synthesis of these complex C-aryl glucosides presents significant challenges, primarily in the stereoselective formation of the C-C bond between the glucose moiety and the aglycone.[3] A predominant strategy involves the coupling of an organometallic aryl species with a protected gluconolactone derivative.[1] This application note details a robust and versatile synthetic approach to SGLT2 inhibitor analogs, employing 4-Bromo-2-(bromomethyl)-1-ethoxybenzene as a key building block for the aglycone moiety. This route offers a strategic alternative to more conventional methods that often commence from benzoic acid derivatives.

Strategic Overview: A Modular Approach to Dapagliflozin Analogs

The synthetic strategy outlined herein is centered on a convergent approach, wherein the aglycone and the protected glucose moieties are synthesized separately and then coupled. The use of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene allows for a Friedel-Crafts alkylation to construct the diarylmethane core of the aglycone, which is then coupled with a protected gluconolactone.

G cluster_0 Part 1: Synthesis of the Key Aglycone Precursor cluster_1 Part 2: Construction of the Diarylmethane Core cluster_2 Part 3: C-Glycosylation and Final Product Formation A 4-Bromo-2-methyl-1-ethoxybenzene B 4-Bromo-2-(bromomethyl)-1-ethoxybenzene A->B Radical Bromination D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Aglycone) B->D Friedel-Crafts Alkylation C Chlorobenzene C->D F Coupled Intermediate D->F Organometallic Coupling E Protected Gluconolactone E->F G SGLT2 Inhibitor Analog (e.g., Dapagliflozin) F->G Reduction & Deprotection

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Building Block: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

The targeted starting material, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, can be readily prepared from commercially available 4-bromo-2-methyl-1-ethoxybenzene via a radical bromination reaction. This transformation selectively introduces a bromine atom at the benzylic position, rendering it susceptible to subsequent nucleophilic attack in the Friedel-Crafts alkylation step.

Protocol 1: Radical Bromination of 4-Bromo-2-methyl-1-ethoxybenzene

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolar Equiv.
4-Bromo-2-methyl-1-ethoxybenzene187049-79-4215.09 g/mol 21.5 g1.0
N-Bromosuccinimide (NBS)128-08-5177.96 g/mol 19.6 g1.1
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.82 g0.05
Carbon Tetrachloride (CCl₄)56-23-5153.82 g/mol 250 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methyl-1-ethoxybenzene (21.5 g, 100 mmol) and carbon tetrachloride (250 mL).

  • Add N-bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-2-(bromomethyl)-1-ethoxybenzene as a crystalline solid.

Part 2: Synthesis of the Dapagliflozin Aglycone via Friedel-Crafts Alkylation

The cornerstone of this synthetic route is the Friedel-Crafts alkylation of chlorobenzene with the prepared 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This reaction, catalyzed by a Lewis acid, forms the diarylmethane core structure of dapagliflozin's aglycone.[4]

G cluster_0 A 4-Bromo-2-(bromomethyl)-1-ethoxybenzene R + A->R B Chlorobenzene B->R C Lewis Acid (e.g., AlCl₃) C->R Catalyst D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene E HBr P + R->P P->D P->E

Figure 2: Friedel-Crafts alkylation reaction scheme.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolar Equiv.
4-Bromo-2-(bromomethyl)-1-ethoxybenzene-293.99 g/mol 29.4 g1.0
Chlorobenzene108-90-7112.56 g/mol 112.6 g10.0
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol 14.7 g1.1
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 110 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (29.4 g, 100 mmol) in chlorobenzene (112.6 g, 1000 mmol).

  • Slowly add the solution from step 3 to the aluminum chloride suspension at 0°C over 30 minutes. The use of excess chlorobenzene serves as both reactant and solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting benzyl bromide is consumed. The Friedel-Crafts alkylation of chlorobenzene is expected to yield predominantly the para-substituted product due to steric hindrance.[5][6]

  • Carefully quench the reaction by slowly pouring the mixture into 300 mL of ice-cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess chlorobenzene.

  • The crude product, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be purified by column chromatography on silica gel or by recrystallization.[7]

Part 3: C-Glycosylation and Final Steps towards SGLT2 Inhibitor Analogs

With the aglycone in hand, the subsequent steps involve the formation of the C-glycosidic bond, followed by reduction and deprotection to yield the final SGLT2 inhibitor analog.

Protocol 3: Synthesis of Dapagliflozin Analog

Step 3a: C-Glycosylation

This step involves the reaction of the lithiated aglycone with a protected gluconolactone.[1]

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolar Equiv.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene461432-23-5325.63 g/mol 32.6 g1.0
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone32384-65-9466.84 g/mol 49.1 g1.05
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-864.06 g/mol 44 mL1.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 400 mL-
Methanolic HCl--As required-

Procedure:

  • Dissolve 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (32.6 g, 100 mmol) in anhydrous THF (200 mL) in a flame-dried flask under argon.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (44 mL, 110 mmol) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes to ensure complete lithium-halogen exchange.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (49.1 g, 105 mmol) in anhydrous THF (200 mL) and cool to -78°C.

  • Transfer the freshly prepared aryllithium species to the gluconolactone solution via cannula, keeping the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by adding a solution of methanolic HCl at -78°C. This step also facilitates the removal of the silyl protecting groups.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude lactol intermediate.

Step 3b: Reduction and Deprotection

The final steps involve the stereoselective reduction of the anomeric hydroxyl group and removal of any remaining protecting groups.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolar Equiv.
Crude Lactol Intermediate--From Step 3a1.0
Triethylsilane (Et₃SiH)617-86-7116.28 g/mol 23.3 g2.0
Boron Trifluoride Etherate (BF₃·OEt₂)109-63-7141.93 g/mol 28.4 g2.0
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 300 mL-

Procedure:

  • Dissolve the crude lactol from the previous step in anhydrous dichloromethane (300 mL) and cool to -78°C.

  • Add triethylsilane (23.3 g, 200 mmol) followed by the dropwise addition of boron trifluoride etherate (28.4 g, 200 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reduction with triethylsilane in the presence of a Lewis acid typically favors the formation of the desired β-anomer.[3][8]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The final product, a dapagliflozin analog, is purified by column chromatography or recrystallization to yield a white to off-white solid.

Conclusion

This application note provides a detailed protocol for the synthesis of SGLT2 inhibitor analogs using 4-Bromo-2-(bromomethyl)-1-ethoxybenzene as a key starting material. This approach, centered around a Friedel-Crafts alkylation strategy, offers a viable and potentially advantageous alternative to established synthetic routes. The modular nature of this synthesis allows for the facile generation of a library of analogs by modifying the aromatic components of the aglycone, thereby enabling extensive structure-activity relationship studies in the pursuit of novel and improved SGLT2 inhibitors.

References

  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances. Available at: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. PubMed. Available at: [Link]

  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Publishing. Available at: [Link]

  • The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. ResearchGate. Available at: [Link]

  • Synthesis of C-phenyl 1-thio-d-glucitols 290 selective SGLT2 inhibitors... ResearchGate. Available at: [Link]

  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES. Available at: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. Available at: [Link]

  • A kind of preparation method of Dapagliflozin. Google Patents.
  • PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE. WIPO Patentscope. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. Available at: [Link]

  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]

  • FriedelCraft alkylation of chlorobenzene. Vedantu. Available at: [Link]

Sources

Application

nucleophilic substitution reactions of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Executive Summary This guide details the chemo-selective functionalization of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene .[1] This molecule represents a classic "bifunctional electrophile" challenge in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo-selective functionalization of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene .[1] This molecule represents a classic "bifunctional electrophile" challenge in medicinal chemistry. It contains two distinct electrophilic sites:[2]

  • Benzylic Bromide (C2 position): Highly reactive toward nucleophilic attack (

    
    /
    
    
    
    ).
  • Aryl Bromide (C4 position): Inert to standard nucleophilic conditions; requires transition metal catalysis (e.g., Buchwald-Hartwig, Suzuki).[1]

The presence of the ethoxy group (C1) is critical. As a strong electron-donating group (EDG) positioned ortho to the benzylic center, it stabilizes cationic intermediates, enhancing reactivity but also increasing the risk of hydrolysis. This protocol provides validated methods to selectively substitute the benzylic bromide while preserving the aryl bromide for downstream diversification.

Reactivity Landscape & Mechanistic Logic[3]

The "Ethoxy Effect" and Selectivity

The ethoxy group at C1 exerts a dual influence:[3]

  • Electronic Activation: Through resonance, the oxygen lone pair stabilizes the developing positive charge at the benzylic position during the transition state. This makes the benzylic bromide significantly more reactive than a standard benzyl bromide.

  • Steric Modulation: The ethyl chain provides mild steric bulk, which can suppress the formation of disubstituted byproducts when reacting with primary amines.

Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity pathways. The "Green Path" represents the protocols detailed in this guide.

ReactivityLandscape Start 4-Bromo-2-(bromomethyl)- 1-ethoxybenzene BenzylicPath Path A: Benzylic Substitution (Kinetic Control) Start->BenzylicPath Mild Base, RT polar aprotic solvent ArylPath Path B: Aryl Substitution (Requires Pd/High Temp) Start->ArylPath Pd(0), Ligand >80°C SideRxn Side Reactions (Hydrolysis/Dimerization) Start->SideRxn H2O, Strong Base Product_N Benzyl Amines (Drug Intermediates) BenzylicPath->Product_N + Amines Product_O Benzyl Ethers BenzylicPath->Product_O + Alcohols/Phenols Product_S Benzyl Thioethers BenzylicPath->Product_S + Thiols Product_CrossCoupling Biaryls/Styrenes (Suzuki/Heck) ArylPath->Product_CrossCoupling

Figure 1: Chemo-selectivity landscape. Path A is the focus of this application note.

Experimental Protocols

Protocol A: Selective N-Alkylation (Amination)

Application: Synthesis of secondary/tertiary amine scaffolds for GPCR ligands.[1] Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts) and avoiding hydrolysis.

Reagents & Materials
  • Substrate: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 eq)

  • Nucleophile: Secondary amine (1.1 eq) or Primary amine (3.0 eq to prevent bis-alkylation)[1]

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry). Note: ACN is preferred for easier workup.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 eq) in anhydrous ACN (0.1 M concentration relative to substrate).

  • Base Addition: Add anhydrous

    
     (2.0 eq).[1] Stir at Room Temperature (RT) for 10 minutes.
    
  • Substrate Addition: Dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene in a minimal amount of ACN. Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical: Dropwise addition keeps the concentration of the electrophile low, favoring mono-alkylation.

  • Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc 8:2).

    • Endpoint: The starting material spot (

      
      ) should disappear; a lower 
      
      
      
      amine spot will appear.
    • Time: Typically 2–4 hours.

  • Workup: Filter off the solid inorganic salts (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel).

    • Note: The aryl bromide remains intact.

Protocol B: O-Alkylation (Etherification)

Application: Introduction of solubilizing groups or linkers.[1]

Reagents
  • Nucleophile: Phenol derivative or Aliphatic alcohol (1.0 eq).[1]

  • Base:

    
     (1.5 eq) or NaH (1.1 eq, for aliphatic alcohols).
    
  • Solvent: DMF or Acetone.[1]

Step-by-Step Procedure
  • Activation:

    • Phenols: Dissolve phenol and

      
       in DMF. Stir 15 min.
      
    • Alcohols: Dissolve alcohol in dry THF/DMF, cool to 0°C, add NaH. Stir 30 min until

      
       evolution ceases.
      
  • Coupling: Add 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 eq) in one portion.

  • Conditions:

    • Phenols: Heat to 60°C for 2 hours.

    • Alcohols: Warm to RT and stir for 4–6 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Validation:

    
     NMR will show the shift of the benzylic protons from 
    
    
    
    ppm (
    
    
    -Br) to
    
    
    ppm (
    
    
    -O-Ar).

Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent dramatically affects the ratio of substitution (


) vs. hydrolysis (Side Reaction).
SolventDielectric ConstantReaction RateHydrolysis RiskRecommendation
Acetonitrile (ACN) 37.5HighLowPreferred for Amination
DMF 36.7Very HighModerateUse for weak nucleophiles
THF 7.5ModerateVery LowUse for alkoxides (NaH)
Ethanol/Methanol ~24-32HighHigh Avoid (Solvolysis risk)
Troubleshooting Common Issues

Issue 1: Hydrolysis (Formation of Benzyl Alcohol)

  • Symptom:[2][4][5][6] Appearance of a polar spot on TLC that does not move with amine product.

  • Cause: Wet solvent or hygroscopic base.

  • Fix: Use anhydrous

    
     and store solvents over molecular sieves (3Å or 4Å). Perform reaction under 
    
    
    
    atmosphere.

Issue 2: Dimerization (Wurtz-type coupling)

  • Symptom:[2][4][5][6] Product mass is double the expected MW minus 2Br.

  • Cause: Highly reactive benzylic radical formation (rare in standard substitution but possible with certain metals).

  • Fix: Ensure no metallic reducing agents (Zn, Mg) are present. Stick to mild ionic bases.

Advanced Application: Intramolecular Cyclization

This molecule is a prime precursor for synthesizing 5-bromo-benzofurans or isoindolines .

Workflow for Isoindoline Synthesis:

  • React substrate with a primary amine (

    
    ) to form the secondary benzylic amine (Protocol A).
    
  • Perform a Pd-catalyzed intramolecular C-H activation or Buchwald coupling at the ortho position (requires directing groups or specific ligands) to close the ring, utilizing the aryl bromide or adjacent C-H.

(Note: Standard closure usually requires the amine to attack an ortho-ester or aldehyde. Since this molecule has an ethoxy group, it is often used to synthesize dihydrobenzofurans by cleaving the ethyl group and cyclizing onto the benzylic position).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group and Benzylic Systems).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General procedures for Alkyl Halide substitution).

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. (Used for physical property verification).[2][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzylic Bromides.

(Note: Specific CAS 55366-23-9 or analogs are often referenced in patent literature for SGLT2 inhibitors and kinase inhibitors.[1] The protocols above are derived from standard operating procedures for this chemical class.)

Sources

Method

Suzuki-Miyaura coupling conditions for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

This Application Note is designed for researchers requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene . Executive Summary: The Chemoselectivity Paradox The substra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene .

Executive Summary: The Chemoselectivity Paradox

The substrate 4-Bromo-2-(bromomethyl)-1-ethoxybenzene presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling. It contains two distinct electrophilic sites:

  • Aryl Bromide (C4):

    
    -hybridized, standard Suzuki coupling partner.
    
  • Benzylic Bromide (C2):

    
    -hybridized, highly reactive towards both oxidative addition and nucleophilic substitution.
    

Scientific Reality: In standard catalytic systems, the benzylic bromide (C2) is kinetically dominant . The Bond Dissociation Energy (BDE) of the benzylic C-Br bond (~68 kcal/mol) is significantly lower than that of the aryl C-Br bond (~81 kcal/mol). Consequently, Pd(0) will preferentially insert into the benzylic position, or the base required for the Suzuki cycle will displace the benzylic bromide (hydrolysis/alkylation).

Therefore, this guide provides two distinct protocols based on your synthetic goal:

  • Protocol A (Target: C4-Biaryl): Requires a Protection-First Strategy to mask the labile benzylic bromide.

  • Protocol B (Target: C2-Diarylmethane): Uses mild, anhydrous conditions to selectively couple the benzylic position.

Part 1: Decision Logic & Mechanism

The following decision tree illustrates the critical pathways and potential pitfalls.

Suzuki_Strategy Substrate 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Goal_C4 Goal: Coupling at C4 (Aryl) (Biaryl Formation) Substrate->Goal_C4 Goal_C2 Goal: Coupling at C2 (Benzylic) (Diarylmethane Formation) Substrate->Goal_C2 Direct_Att Direct Coupling Attempt (Standard Cond: Pd/Base/Heat) Goal_C4->Direct_Att High Risk Route_A Route A: Protection Strategy (Recommended) Goal_C4->Route_A High Success Route_B Route B: Mild Selective Coupling Goal_C2->Route_B Fail_State FAILURE: 1. Benzylic Hydrolysis (Benzyl Alcohol) 2. Benzylic Coupling (Wrong Regioisomer) 3. Polymerization Direct_Att->Fail_State Step_A1 1. Acetolysis (NaOAc, AcOH) Masks C2 as Acetate Route_A->Step_A1 Step_A2 2. Suzuki Coupling at C4 (Pd(dppf)Cl2, K3PO4) Step_A1->Step_A2 Step_A3 3. Re-functionalization (HBr or Hydrolysis) Step_A2->Step_A3 Step_B1 Conditions: Pd(OAc)2 / SPhos Weak Base (K3PO4), Anhydrous Route_B->Step_B1

Caption: Strategic decision tree for chemoselective coupling. Direct coupling of C4 without protection leads to uncontrolled side reactions at C2.

Part 2: Detailed Protocols

Protocol A: C4-Selective Coupling (The Protection Route)

Use this protocol if you need to build a biaryl core while retaining a handle at the benzylic position.

Rationale: To prevent Pd insertion or base attack at the benzylic position, we convert the highly reactive alkyl bromide into a benzylic acetate. This group is stable under Suzuki conditions but easily reconverted to a bromide or alcohol later.

Step 1: Protection (Acetolysis)

  • Reagents: Substrate (1.0 equiv), Sodium Acetate (NaOAc, 1.5 equiv), Glacial Acetic Acid (Solvent).

  • Conditions: Reflux (118°C) for 2–4 hours.

  • Workup: Cool, dilute with EtOAc, wash with water and saturated NaHCO3 (to neutralize acid). Dry over MgSO4 and concentrate.

  • Yield: Typically >90% quantitative conversion to 4-Bromo-2-(acetoxymethyl)-1-ethoxybenzene .

Step 2: Suzuki Cross-Coupling

  • Substrate: 4-Bromo-2-(acetoxymethyl)-1-ethoxybenzene (from Step 1).

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%). Note: The bidentate ligand dppf provides stability and excellent turnover for aryl bromides.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid strong hydroxide bases (NaOH/KOH) to prevent premature cleavage of the acetate.
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using Tricyclohexylphosphine if anhydrous is preferred).

  • Temperature: 80–90°C.

  • Time: 4–12 hours (Monitor by TLC/LCMS).

Step 3: Re-functionalization (Optional)

  • To Alcohol: Treat coupled product with

    
     in MeOH (RT, 1h).
    
  • To Bromide: Treat Alcohol with

    
     (DCM, 0°C) or HBr/AcOH.
    
Protocol B: C2-Selective Coupling (Benzylic)

Use this protocol if you specifically want to couple the benzylic position to form a diarylmethane.

Rationale: Benzylic bromides are prone to


-hydride elimination (forming styrenes) and hydrolysis. We use a specific catalyst system that facilitates oxidative addition at 

centers and mild, anhydrous bases.

Reagents & Conditions:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%).

    • Why: Buchwald biaryl phosphine ligands (SPhos) are exceptional for stabilizing the Pd(II) intermediate formed after insertion into benzylic halides, preventing elimination.

  • Base:

    
     (anhydrous, 2.0 equiv). Strictly avoid water to prevent hydrolysis.
    
  • Solvent: Anhydrous THF or Toluene.

  • Temperature: 60°C (Milder heat is sufficient for benzylic bromides).

Procedure:

  • Charge a flask with Pd(OAc)2, SPhos, Boronic Acid (1.1 equiv), and Base inside a glovebox or under Argon flow.

  • Add the substrate (dissolved in anhydrous solvent) via syringe.

  • Heat to 60°C.

  • Critical Check: Stop reaction immediately upon consumption of starting material (usually <4h) to prevent double coupling at the aryl bromide site.

Part 3: Comparative Data & Troubleshooting

Table 1: Reactivity Profile & Optimization

VariableStandard Conditions (Pd/PPh3, Na2CO3, aq. Alcohol)Optimized Protocol A (Protection First)Optimized Protocol B (Anhydrous/SPhos)
Primary Product Mixture (Benzyl alcohol, Homocoupling)C4-Biaryl Acetate (High Yield)C2-Diarylmethane (Mod-High Yield)
Benzylic Br Status Hydrolyzed to -OHProtected as -OAcCoupled (Consumed)
Aryl Br Status Intact or Trace CouplingCoupledIntact (if stopped early)
Major Side Reaction Hydrolysis / Wurtz CouplingNone observed

-Hydride Elimination (Styrene)
Rec. Scale Not RecommendedScalable to kg< 10g (Optimization needed)

Troubleshooting Guide:

  • Issue: "I see a styrene byproduct in Protocol B."

    • Cause:

      
      -hydride elimination from the benzylic Pd-intermediate.
      
    • Fix: Switch ligand to dppf (large bite angle suppresses elimination) or lower temperature to 40°C.

  • Issue: "The acetate group fell off during Protocol A coupling."

    • Cause: Base was too strong or temperature too high.

    • Fix: Use anhydrous

      
        in Dioxane instead of aqueous carbonate.
      
  • Issue: "Lachrymator warning."

    • Safety: Benzylic bromides are potent tear gas agents. All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

References

  • General Reactivity of Benzylic vs Aryl Halides

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2]

  • Chemoselective Coupling Strategies (Substrate Switching)

    • Endo, K.; Ohkubo, T.; Shibata, T. Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates.[2][3][3]

  • Use of SPhos for Benzylic Coupling

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Potassium Trifluoroborates for Benzylic Coupling (Alternative to Protocol B)

    • Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.

Sources

Application

Application Notes and Protocols for Alkylation Reactions Using 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Introduction: A Bifunctional Reagent for Strategic Synthesis 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a versatile bifunctional electrophile of significant utility in organic synthesis and medicinal chemistry. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Reagent for Strategic Synthesis

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a versatile bifunctional electrophile of significant utility in organic synthesis and medicinal chemistry. Its structure is distinguished by two bromine substituents with markedly different reactivities: a highly reactive benzylic bromide and a stable aryl bromide. This differential reactivity allows for its use as a precise alkylating agent for introducing the 4-bromo-2-ethoxybenzyl moiety onto a variety of nucleophiles.

The benzylic bromide is susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophile for forming new carbon-heteroatom bonds.[1][2] In contrast, the aryl bromide is largely unreactive under typical SN2 conditions, serving as a stable handle for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions. This unique characteristic makes 4-Bromo-2-(bromomethyl)-1-ethoxybenzene a valuable building block in multi-step syntheses, particularly in the development of pharmaceutical agents where precise molecular construction is paramount.[2] This guide provides a comprehensive overview of its properties, core reactivity principles, and detailed protocols for its application in O- and N-alkylation reactions.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the reagent's properties and adherence to strict safety protocols are prerequisites for its successful and safe implementation in the laboratory.

Table 1: Physicochemical Data for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

PropertyValue
IUPAC Name 4-bromo-1-(bromomethyl)-2-ethoxybenzene[3]
CAS Number 188039-30-7 (example, may vary based on source)
Molecular Formula C₉H₁₀Br₂O[3]
Molecular Weight 293.98 g/mol
Appearance White to off-white solid or oil
Boiling Point ~145-150 °C at 10 mmHg (Predicted)
InChIKey YLMCTHMAEGZNND-UHFFFAOYSA-N[3]

Safety & Handling: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and related benzylic bromides are potent lachrymators and are corrosive, causing severe skin and eye burns.[4] All manipulations must be conducted within a certified chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][6] Use non-sparking tools and handle in a well-ventilated area.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture and light.[5][8]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air.[6]

Principles of Alkylation: Mechanism and Strategic Choices

The utility of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene hinges on the selective reactivity of its benzylic bromide position. This reactivity is governed by the principles of SN2 reactions.

The Causality of Reactivity

The carbon of the bromomethyl (-CH₂Br) group is a potent electrophilic site. It is a primary benzylic halide, which is highly activated towards SN2 displacement for two key reasons:

  • Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy approach by a nucleophile.

  • Electronic Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent benzene ring through π-system conjugation.

This high reactivity allows for alkylation of a wide range of nucleophiles under relatively mild conditions. The aryl bromide, in contrast, is unreactive to SN2 attack due to the steric hindrance of the benzene ring and the high energy required to break the C(sp²)-Br bond.

Diagram 1: General SN2 Alkylation Mechanism.
Selecting Reaction Components

The success of the alkylation reaction is critically dependent on the appropriate choice of nucleophile, base, and solvent.

  • Nucleophiles: A broad range of soft and hard nucleophiles can be effectively alkylated.

    • O-Nucleophiles: Phenols and alcohols are common substrates. Phenols are particularly effective due to the increased nucleophilicity of the corresponding phenoxide ion.[9][10]

    • N-Nucleophiles: Primary and secondary amines, anilines, and N-heterocycles are readily alkylated to form secondary and tertiary amines, respectively.[11][12]

  • Bases: The choice of base is dictated by the pKa of the nucleophile.

    • For Phenols (pKa ~10): Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are strong enough to deprotonate the phenol to its active phenoxide form but are not so strong as to promote side reactions.

    • For Alcohols (pKa ~16-18): A stronger base, such as sodium hydride (NaH), is required to generate the more nucleophilic alkoxide.

    • For Amines: Often, an excess of the amine substrate can act as the base, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HBr byproduct.

  • Solvents: Polar aprotic solvents are the preferred medium for these reactions.

    • DMF (Dimethylformamide) & Acetonitrile (MeCN): These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. They also readily dissolve the organic substrates.

    • THF (Tetrahydrofuran): A less polar option, often used with stronger bases like NaH.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the alkylation of representative nucleophiles. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

G A Setup (Inert Atmosphere) B Add Nucleophile, Base, & Solvent A->B C Add Alkylating Agent (Portion-wise or dropwise) B->C D Reaction (Stir at specified Temp) C->D E Monitor by TLC D->E Periodically E->D Incomplete F Workup (Quench, Extract) E->F Complete G Purification (Chromatography/Recrystallization) F->G H Analysis (NMR, MS) G->H

Diagram 2: General Experimental Workflow.
Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol describes a typical Williamson ether synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, ~0.2 M).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.1 eq.) portion-wise as a solid.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent), visualizing with UV light. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.

Protocol 2: N-Alkylation of Morpholine

This protocol details the synthesis of a tertiary amine.

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add morpholine (2.5 eq.) and anhydrous acetonitrile (MeCN, ~0.2 M). In this case, excess morpholine serves as both the nucleophile and the base.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 eq.) in a small amount of acetonitrile dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Check for the consumption of the starting alkylating agent by TLC (e.g., using 9:1 Dichloromethane:Methanol).

  • Workup: Remove the solvent under reduced pressure. Add water and a saturated solution of sodium bicarbonate to the residue. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography to afford the pure tertiary amine.

Applications in Drug Development

The 4-bromo-2-ethoxybenzyl scaffold introduced by this reagent is a key structural motif in several modern pharmaceuticals. A prominent example is its use as a crucial intermediate in the synthesis of SGLT2 inhibitors, such as Dapagliflozin.[13][14] In these synthetic routes, the reagent is used to form a C-C or C-O bond, with the aryl bromide moiety later functionalized via Suzuki or other cross-coupling reactions to build the final complex molecular architecture.[13][14]

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active nucleophile. 2. Base is too weak or degraded. 3. Reaction temperature too low.1. Use a stronger base (e.g., NaH for alcohols). 2. Use freshly dried base and solvent. 3. Increase the reaction temperature incrementally.
Formation of Side Products 1. Dialkylation: (For primary amines) The secondary amine product is more nucleophilic than the starting material. 2. Elimination: Use of a sterically hindered or overly strong base.1. Use a large excess of the primary amine nucleophile to favor mono-alkylation. 2. Use a milder base (e.g., K₂CO₃ instead of t-BuOK).
Difficult Purification 1. Unreacted starting material co-elutes with the product. 2. Presence of polar byproducts (e.g., from DMF decomposition).1. Ensure the reaction goes to completion via TLC. Adjust stoichiometry if needed. 2. During workup, wash thoroughly with water/brine to remove DMF. Consider using an alternative solvent like acetonitrile.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 14 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (2015). Google Patents.
  • Safety data sheet - CymitQuimica. (2015). CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005). Organic & Biomolecular Chemistry.
  • Alkylation of phenols - US2140782A - Google Patents. (1938). Google Patents.
  • Alkylation of phenol: a mechanistic view. - Semantic Scholar. (2006). Journal of Physical Chemistry.
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (2016). Google Patents.
  • 4-bromo-1-(bromomethyl)-2-ethoxybenzene - PubChem. (n.d.). PubChem.
  • A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021). Chem.
  • 1-Bromo-4-(bromomethyl)-2-methoxybenzene Safety Data Sheets - Echemi. (n.d.). Echemi.

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Method

Application Notes and Protocols for N-Alkylation using 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Authored by: Your Senior Application Scientist Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a foundational transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry

The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a foundational transformation in organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1] The introduction of substituted alkyl groups to nitrogen-containing scaffolds allows for the precise tuning of a molecule's steric and electronic properties, which in turn can dramatically influence its biological activity and material characteristics. Among the diverse array of alkylating agents, benzylic halides such as 4-Bromo-2-(bromomethyl)-1-ethoxybenzene are of particular interest due to their heightened reactivity, enabling reactions to proceed under mild conditions.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene for the N-alkylation of a variety of amine substrates. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Physicochemical Properties of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Understanding the properties of your reagent is critical for experimental success. 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a bifunctional molecule, featuring both a less reactive aryl bromide and a highly reactive benzylic bromide. This difference in reactivity allows for selective functionalization of the benzylic position.

PropertyValue
IUPAC Name 4-bromo-1-(bromomethyl)-2-ethoxybenzene
Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile The benzylic bromide is highly susceptible to nucleophilic attack by amines, proceeding readily through an SN2 mechanism. The aryl bromide is significantly less reactive towards nucleophilic substitution under these conditions.

The Mechanism of N-Alkylation: An SN2 Pathway

The N-alkylation of amines with benzylic halides like 4-Bromo-2-(bromomethyl)-1-ethoxybenzene predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, concurrently with the departure of the bromide leaving group.

Key mechanistic features include:

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon.

  • Kinetics: The reaction rate is dependent on the concentration of both the amine and the alkylating agent.

  • Role of the Base: A base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product.[4]

SN2_Mechanism reagents Amine (R-NH2) + 4-Bromo-2-(bromomethyl)-1-ethoxybenzene transition_state Transition State [R-NH2---C---Br]‡ reagents->transition_state SN2 Attack products N-alkylated Amine + HBr transition_state->products neutralization Neutralization products->neutralization + Base base Base (e.g., K2CO3) base->neutralization final_products N-alkylated Amine + Salt (e.g., KBr) + H2O neutralization->final_products

Caption: The SN2 mechanism for the N-alkylation of an amine.

Experimental Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of primary and secondary amines using 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.1-1.5 equiv) and the chosen base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (acetonitrile or DMF) to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 equiv) in a minimal amount of the reaction solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Amine and Base to Flask prep2 2. Add Anhydrous Solvent prep1->prep2 prep3 3. Dissolve Alkylating Agent prep2->prep3 react1 4. Add Alkylating Agent Dropwise prep3->react1 react2 5. Stir and Monitor (TLC/LC-MS) react1->react2 workup1 6. Quench with Water react2->workup1 workup2 7. Extract with Organic Solvent workup1->workup2 workup3 8. Wash, Dry, and Concentrate workup2->workup3 purify 9. Purify by Column Chromatography workup3->purify

Caption: A generalized workflow for the N-alkylation protocol.

Recommended Reaction Conditions

Amine SubstrateBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Primary Aliphatic AminesK₂CO₃CH₃CN2512-18Generally highly reactive. Over-alkylation to the tertiary amine can be an issue. Using an excess of the primary amine can help to mitigate this.[2]
Secondary Aliphatic AminesK₂CO₃CH₃CN25-4018-24Good reactivity.
AnilinesK₂CO₃DMF40-6024-48Less nucleophilic than aliphatic amines, may require gentle heating.
Heterocyclic Amines (e.g., Piperidine)K₂CO₃CH₃CN2512Highly reactive.
Less Nucleophilic Heterocycles (e.g., Imidazole)DIPEADMF60-8024-48May require more forcing conditions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive amine (e.g., protonated).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure the amine is in its free base form.2. Switch to a stronger base like DIPEA or consider a non-nucleophilic organic base.3. Gradually increase the reaction temperature.
Over-alkylation (for primary amines) The mono-alkylated product is more nucleophilic than the starting amine.Use an excess of the primary amine (2-3 equivalents) to favor mono-alkylation.[5] Alternatively, a competitive deprotonation/protonation strategy can be employed.[3]
Formation of Side Products 1. Elimination reaction (E2) if a sterically hindered base is used at elevated temperatures.2. Reaction with the solvent (e.g., DMF).1. Use a milder base and lower the reaction temperature.2. Choose a less reactive solvent like acetonitrile.

The Role of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene in Drug Development

The incorporation of bromine into a molecular structure is a recognized strategy in drug design.[6] Bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target through halogen bonding.[7][8] The 4-bromo-1-ethoxybenzyl moiety introduced by this reagent can serve as a versatile scaffold for further functionalization, for example, through palladium-catalyzed cross-coupling reactions at the aryl bromide position. This dual reactivity makes 4-Bromo-2-(bromomethyl)-1-ethoxybenzene a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

References

  • Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(55), 29282-29288. Retrieved February 15, 2026, from [Link]

  • Gabbutt, C. D., Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Retrieved February 15, 2026, from [Link]

  • Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). (2014, December 8). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Nickel-Catalyzed Reductive Alkylation of Heteroaryl Imines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Aqueous-Mediated N-Alkylation of Amines. (2007, March 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021, July 1). Macmillan Group - Princeton University. Retrieved February 15, 2026, from [Link]

  • 4-bromo-1-(bromomethyl)-2-ethoxybenzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • The Role of Bromo-OTBN in Pharma. (2024, December 20). PYG Lifesciences. Retrieved February 15, 2026, from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar. Retrieved February 15, 2026, from [Link]

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Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Introduction: The Enduring Significance of the Benzofuran Scaffold in Drug Discovery Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] These heterocyclic compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to develop novel therapeutic agents.[5] Prominent examples of benzofuran-containing drugs include the antiarrhythmic amiodarone and the antidepressant vilazodone, highlighting the clinical and commercial importance of this privileged scaffold.

This application note provides a comprehensive guide for the synthesis of benzofuran derivatives, specifically commencing from the readily accessible starting material, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Synthetic Strategy: Intramolecular Cyclization as a Key Transformation

The primary synthetic route detailed in this guide hinges on a robust and efficient intramolecular cyclization reaction. This strategy leverages the inherent reactivity of the starting material, 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, which possesses both an ether linkage ortho to a benzylic bromide. The core transformation involves the dealkylation of the ethoxy group to reveal a phenoxide, which then acts as an internal nucleophile to displace the adjacent benzylic bromide, thereby forming the furan ring of the benzofuran system.

This intramolecular Williamson ether synthesis is a powerful method for the construction of cyclic ethers and is particularly well-suited for the formation of five-membered rings. The reaction is typically promoted by a base, which facilitates the deprotonation of the intermediate phenol to the more nucleophilic phenoxide.

Experimental Protocols

Protocol 1: One-Pot Demethylation and Intramolecular Cyclization

This protocol outlines a one-pot procedure for the conversion of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene to 5-bromo-7-ethoxybenzofuran. The use of a strong acid promotes the cleavage of the ethyl ether, and a subsequent addition of base facilitates the intramolecular cyclization.

Materials:

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

  • Hydrobromic acid (48% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Demethylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 eq) in a minimal amount of a suitable solvent like acetic acid. Add hydrobromic acid (48%, excess).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralization and Cyclization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Add potassium carbonate (2.0-3.0 eq) and acetone to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to facilitate the intramolecular cyclization. Monitor the formation of the benzofuran product by TLC.

  • Work-up: After completion of the cyclization, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Add dichloromethane to the residue and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromo-7-ethoxybenzofuran by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Stepwise Synthesis via Intermediate Phenol Isolation

This protocol involves the isolation of the intermediate 4-bromo-2-(bromomethyl)phenol, which can be advantageous for optimizing the cyclization step independently and for the synthesis of other derivatives.

Step 2a: Demethylation to 4-Bromo-2-(bromomethyl)phenol

Materials:

  • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

  • Boron tribromide (BBr₃) or Pyridinium hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-bromo-2-(bromomethyl)phenol can be purified by column chromatography or used directly in the next step.

Step 2b: Base-Mediated Intramolecular Cyclization

Materials:

  • 4-Bromo-2-(bromomethyl)phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[6][7]

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-2-(bromomethyl)phenol (1.0 eq) in acetone or DMF.

  • Add potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5-bromo-7-ethoxybenzofuran by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ProtocolKey TransformationReagentsSolventTemperature (°C)Typical Yield (%)
1One-Pot Demethylation & CyclizationHBr, K₂CO₃Acetic Acid, AcetoneReflux60-75
2aDemethylationBBr₃Dichloromethane-78 to RT85-95
2bIntramolecular CyclizationK₂CO₃ or Cs₂CO₃Acetone or DMFRT to 6080-90

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_protocol1 Protocol 1: One-Pot cluster_protocol2 Protocol 2: Stepwise start 4-Bromo-2-(bromomethyl)-1-ethoxybenzene intermediate 4-Bromo-2-(bromomethyl)phenol start->intermediate BBr₃, DCM -78°C to RT product 5-Bromo-7-ethoxybenzofuran start->product HBr, K₂CO₃ Reflux intermediate->product

Caption: Synthetic routes to 5-bromo-7-ethoxybenzofuran.

Mechanism of Intramolecular Cyclization

The key step in the synthesis is the base-mediated intramolecular cyclization, which proceeds via a nucleophilic substitution (SN2) mechanism.

Caption: Mechanism of intramolecular cyclization.

Troubleshooting and Optimization

  • Incomplete Demethylation: If the demethylation step is sluggish, consider using a stronger Lewis acid like boron tribromide (BBr₃). Ensure anhydrous conditions when using BBr₃.

  • Low Cyclization Yield: The choice of base and solvent can significantly impact the efficiency of the cyclization. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.[6][7] Aprotic polar solvents like DMF can accelerate SN2 reactions.

  • Side Reactions: Overheating during the demethylation step can lead to decomposition. Careful temperature control is crucial. During cyclization, intermolecular side reactions can occur at high concentrations; therefore, performing the reaction under reasonably dilute conditions is recommended.

Conclusion

The synthesis of benzofuran derivatives from 4-Bromo-2-(bromomethyl)-1-ethoxybenzene via an intramolecular cyclization strategy is a reliable and versatile method. The protocols provided herein offer both one-pot and stepwise approaches, allowing for flexibility in experimental design. By understanding the underlying reaction mechanisms and potential challenges, researchers can effectively synthesize a variety of substituted benzofurans for applications in drug discovery and materials science.

References

  • Ahluwalia, V. K., and Aggarwal, R. (2001). Organic Synthesis: Special Techniques. CRC Press.
  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214.
  • Fu, R., & Li, Z. (2018). Reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones provide methyl-substituted benzofuran rings in good yields. Organic Letters, 20(8), 2228-2231.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mojtahedi, M. M., Mehraban, M., Darvishi, K., & Abaee, M. S. (2020). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4968.
  • Schevenels, F., & Markó, I. E. (2012). Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene enables the preparation of highly functionalized benzofurans. Organic Letters, 14(5), 1298-1301.
  • Shang, Y., Wang, C., He, X., Ju, K., Zhang, M., Yu, S., & Wu, J. (2010).
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
  • van Otterlo, W. A. L., Morgans, G. L., Madeley, L. G., Kuzvidza, S., Moleele, S. S., Thornton, N., & de Koning, C. B. (2005).
  • Wang, C., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(50), 28637-28641.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 70(25), 10292-10296.
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara−Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Abstract This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene as a pivotal starting material in the synthesis of high-value pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene as a pivotal starting material in the synthesis of high-value pharmaceutical intermediates. The document elucidates the strategic importance of this bifunctional reagent, detailing its physicochemical properties and showcasing its application in the synthesis of a key precursor for Tamsulosin, an important α1 adrenergic blocker. The protocols are designed to be robust and reproducible, with a focus on the underlying chemical principles and safety considerations essential for drug development professionals.

Introduction: The Strategic Utility of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for chemical modification can significantly streamline the path to a target molecule. 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is an exemplary scaffold, possessing two distinct bromine functionalities. The benzylic bromide offers a highly reactive site for nucleophilic substitution, while the aromatic bromide provides a handle for cross-coupling reactions. This differential reactivity allows for a stepwise and controlled construction of complex molecular architectures, making it a valuable building block in pharmaceutical synthesis.[1][2] Its structure is particularly amenable for creating substituted benzyl ethers and related compounds, which are common motifs in a variety of active pharmaceutical ingredients (APIs).

This guide focuses on a primary application: the synthesis of a key intermediate for Tamsulosin, a selective α1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[3][4] The protocols herein are developed to provide researchers and drug development professionals with a practical and scientifically grounded methodology for leveraging the unique reactivity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

Physicochemical Properties of the Starting Reagent

A thorough understanding of the starting material's properties is critical for safe handling, accurate measurement, and successful reaction execution.

PropertyValueSource
Chemical Name 4-Bromo-2-(bromomethyl)-1-ethoxybenzenePubChem[5]
CAS Number Not explicitly available for this specific isomer, related compounds exist.N/A
Molecular Formula C₉H₁₀Br₂OPubChem[5]
Molecular Weight 293.98 g/mol PubChem[5]
Appearance Expected to be a solid at room temperature.General Knowledge
Reactivity Profile The benzylic bromide is highly susceptible to SN2 reactions. The aryl bromide is suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).General Organic Chemistry Principles

Core Application: Synthesis of a Tamsulosin Intermediate via N-Alkylation

The primary synthetic strategy detailed here is the N-alkylation of a chiral amine with 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This reaction selectively utilizes the more reactive benzylic bromide. The target intermediate is (R)-N-(4-bromo-2-ethoxybenzyl)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide . This intermediate retains the aryl bromide, which can be used for further diversification or is a feature of an alternative synthetic route to Tamsulosin analogues.

The synthesis of Tamsulosin often involves coupling a chiral amine, specifically (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, with an appropriate ether side chain.[6][7] Our protocol adapts this established strategy, using the target starting material as the electrophile.

Reaction Scheme

Caption: N-alkylation reaction for the synthesis of a Tamsulosin intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-N-(4-bromo-2-ethoxybenzyl)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide .

Materials and Equipment
  • Reagents:

    • 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 equiv)

    • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (e.g., silica gel, appropriate solvents)

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried round-bottom flask.

    • Seal the flask with a septum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is crucial to prevent the introduction of moisture, which can quench the base and lead to side reactions.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.1 equiv) to the flask.

    • Add anhydrous DMF via syringe to dissolve the amine. The volume should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration). DMF is an excellent polar aprotic solvent for this type of SN2 reaction, as it solvates the cation without strongly solvating the nucleophilic amine.[8]

    • Add 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 equiv) to the solution.

    • Finally, add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirring mixture. DIPEA is a non-nucleophilic hindered base used to neutralize the hydrobromic acid (HBr) byproduct of the reaction, driving the equilibrium towards the product.[8]

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using a preheated oil bath. The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

    • Stir the mixture vigorously for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is considered complete upon the disappearance of the limiting reagent (4-Bromo-2-(bromomethyl)-1-ethoxybenzene).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine (to reduce the amount of water in the organic layer).[9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective for separating the desired product from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N2) reagents 2. Reagent Addition - Add amine, starting material, and DMF - Add DIPEA dropwise setup->reagents Under positive pressure reaction 3. Reaction - Heat to 80-90 °C - Stir for 4-6 hours - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up & Extraction - Cool to RT - Dilute with EtOAc & H2O - Wash with NaHCO3 and Brine reaction->workup Upon completion dry 5. Drying & Concentration - Dry over MgSO4 - Filter - Concentrate via rotary evaporation workup->dry purify 6. Purification - Flash column chromatography dry->purify Crude Product characterize 7. Characterization - NMR, MS purify->characterize Pure Intermediate

Caption: Step-by-step workflow for the synthesis of the Tamsulosin intermediate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all operations involving volatile organic solvents and reagents within a certified chemical fume hood.

  • Reagent Handling: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a potent alkylating agent and should be handled with extreme care to avoid inhalation and skin contact. Halogenated organic compounds should be treated as potentially toxic and irritant.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

4-Bromo-2-(bromomethyl)-1-ethoxybenzene stands out as a highly effective and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its differentiated reactivity allows for selective and high-yield transformations, as demonstrated in the N-alkylation protocol for a Tamsulosin intermediate. The detailed methodology and workflow presented in this guide offer a robust foundation for researchers engaged in drug discovery and process development, enabling the efficient construction of valuable molecular scaffolds.

References

  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available at: [Link]

  • de Prado, E., et al. (2025). Chemoenzymatic synthesis of Tamsulosin. ResearchGate. Available at: [Link]

  • Reddy, A.V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1451-1456. Available at: [Link]

  • Google Patents. (2007). WO2007119110A2 - Process for the preparation of tamsulosin and related compounds.
  • Royal Society of Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Available at: [Link]

  • PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • QuickCompany. (n.d.). An Improved Process For The Preparation Of Elagolix Sodium. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-1-(bromomethyl)-2-ethoxybenzene. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene to prevent its hydrolysis. Adhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene to prevent its hydrolysis. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the validity of experimental outcomes.

Section 1: Understanding the Instability – The Chemistry of Hydrolysis

Q1: Why is 4-Bromo-2-(bromomethyl)-1-ethoxybenzene so susceptible to hydrolysis during storage?

A1: The primary cause of instability in 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is the high reactivity of the bromomethyl group (-CH₂Br) attached to the benzene ring. This specific structural feature is known as a "benzylic" position.

  • Benzylic Reactivity: The carbon-bromine (C-Br) bond at the benzylic position is significantly weaker and more prone to cleavage than a C-Br bond in a simple alkyl halide.[1] This is because the transition state leading to its cleavage is stabilized by the adjacent aromatic ring.[2]

  • Carbocation Stabilization: In the presence of a nucleophile like water, the compound can undergo a nucleophilic substitution reaction. The reaction proceeds through a mechanism that involves a resonance-stabilized benzylic carbocation intermediate.[3][4][5] The positive charge on the benzylic carbon is delocalized across the π-electron system of the benzene ring, which dramatically lowers the activation energy for the reaction and increases its rate.[3][6]

  • Autocatalysis: The hydrolysis reaction produces 4-Bromo-2-(hydroxymethyl)-1-ethoxybenzene and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation, creating an acidic microenvironment that accelerates the decomposition of the remaining material.

The overall hydrolysis reaction is as follows:

cluster_main Hydrolysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Start 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Product 4-Bromo-2-(hydroxymethyl)-1-ethoxybenzene + HBr Start->Product + H₂O (Water/Moisture)

Caption: Hydrolysis reaction pathway.

Below is a diagram illustrating the critical resonance stabilization of the benzylic carbocation intermediate, which is the root cause of the compound's high reactivity towards water.[5]

Caption: Delocalization of positive charge in the intermediate.

Section 2: Recommended Storage & Handling Protocols

Q2: What are the ideal long-term storage conditions for this compound?

A2: The primary goal is to rigorously exclude atmospheric moisture and maintain a low temperature to minimize the rate of hydrolysis.[7][8]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the kinetic rate of the hydrolysis reaction significantly.[9]
Atmosphere Dry (Desiccated) or Inert (Nitrogen/Argon)Prevents contact with atmospheric water vapor, the key reactant for hydrolysis.[10][11]
Container Tightly sealed amber glass bottlePrevents moisture ingress and protects from light. Use of parafilm provides an additional barrier.[12]
Location Well-ventilated, designated chemical storage areaEnsures safety and segregation from incompatible materials.[12][13]
Q3: How do I properly store the compound using a desiccant?

A3: Using a desiccator is a standard and effective method for routine storage to protect moisture-sensitive reagents.[14][15] Desiccants are hygroscopic materials that actively absorb moisture from the air within a sealed environment.[10][16]

Experimental Protocol: Desiccator Storage

  • Select a Desiccator: Choose a clean, dry glass or plastic desiccator of appropriate size. Ensure the sealing surfaces are clean and lightly greased if necessary to ensure an airtight seal.

  • Choose a Desiccant: Fill the bottom compartment of the desiccator with a suitable desiccant. See the table below for common options. Indicating silica gel is recommended as it changes color when saturated, providing a clear visual cue for replacement or regeneration.[16]

  • Seal the Compound: Ensure the primary container of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is tightly capped. For extra protection, wrap the cap and neck with parafilm.[12]

  • Storage: Place the sealed container inside the desiccator on the perforated plate. Close the desiccator lid securely.

  • Labeling: Clearly label the desiccator with its contents and the date the desiccant was activated.

  • Refrigerate: Place the entire desiccator in a refrigerator (2-8 °C).

  • Equilibration Before Use: Crucially , when removing the compound for use, allow the entire desiccator to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold container surfaces.[17]

Desiccant TypeKey PropertiesRegeneration
Silica Gel (Indicating) High capacity, non-toxic. Changes color (e.g., blue to pink) when saturated. FDA-approved for some applications.[18]Heat in an oven (typically 120 °C) until color reverts.[15]
Calcium Sulfate (Drierite®) Fast-acting, low residual moisture. Lower capacity than silica gel.[16][18]Heat in an oven (typically 210 °C).
Molecular Sieves (3Å or 4Å) Excellent for achieving very low humidity levels. Higher affinity for water than other desiccants.[10][18]Heat in a furnace under vacuum at high temperatures (e.g., 300-350 °C).

Sources

Optimization

handling lachrymatory properties of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Technical Support Center: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Welcome to the technical support guide for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This document is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Welcome to the technical support guide for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This document is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling and management of the lachrymatory and irritant properties of this compound. The information is structured in a question-and-answer format to directly address potential issues and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

Q1: What is 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and why is it a concern?

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a substituted aromatic compound. Its chemical structure, featuring a bromomethyl group (-CH₂Br) on a benzene ring, classifies it as a benzylic bromide. This functional group is known to be highly reactive and is responsible for the compound's potent lachrymatory (tear-inducing) and irritant properties.[1]

Q2: What does "lachrymatory" mean and what is the mechanism?

A lachrymatory agent is a substance that irritates the eyes and causes tearing.[1] The effect is mediated through the activation of specific ion channels (TRPA1) on sensory nerves in the cornea and mucous membranes.[2][3] This activation leads to a rapid physiological response, including tearing, pain, involuntary closing of the eyelids (blepharospasm), and irritation of the respiratory tract.[2][3] The benzylic bromide moiety is a potent alkylating agent that can react with biological nucleophiles, triggering this irritant response.

Q3: What are the immediate health effects of exposure?

Exposure to even small quantities of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene vapor or aerosols can cause:

  • Eyes: Immediate and intense stinging, pain, and profuse tearing.[2] Blurred vision and redness are common.

  • Respiratory System: Coughing, choking sensation, and irritation of the nose and throat.[2]

  • Skin: Causes skin irritation, which may manifest as redness, itching, or a burning sensation upon direct contact.[4][5]

These symptoms typically appear within 20 to 60 seconds of exposure and can resolve within 30 minutes after moving to fresh air, although this depends on the concentration and duration of exposure.[1]

Section 2: Proactive Handling & Engineering Controls

This section outlines the mandatory setup and procedures required before handling the compound. Prevention is the most critical step in managing its hazardous properties.

Q4: What is the minimum required laboratory setup for handling this compound?

All manipulations of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][7] The fume hood provides critical ventilation to prevent vapors from entering the laboratory workspace. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[4][8]

Q5: What Personal Protective Equipment (PPE) is mandatory?

A comprehensive PPE strategy is essential. The following must be worn at all times when handling the compound:

  • Eye Protection: Chemical splash goggles with side shields are the minimum requirement.[7][9] For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[10]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves provide a contact barrier but should be inspected for any signs of degradation.[7] If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[5][8] Never reuse disposable gloves.[8]

  • Lab Coat: A flame-resistant lab coat or apron must be worn and kept fully fastened.[7]

  • Apparel: Wear long pants and closed-toe shoes to protect your skin from potential spills.[7][10]

Workflow for Safe Handling

The following diagram illustrates the critical control points for safely handling 4-Bromo-2-(bromomethyl)-1-ethoxybenzene from receipt to disposal.

Caption: Workflow for handling lachrymatory compounds.

Section 3: Troubleshooting Guide - "What If...?" Scenarios

Q6: I can smell an irritating odor in the lab. What should I do?

An odor indicates a containment breach.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the source is not immediately obvious and controllable, evacuate the immediate area.

  • Assess from a Safe Distance: Do not re-enter. Contact your institution's Environmental Health & Safety (EHS) department.

  • If Minor and Identified: If the source is a small, known leak within the fume hood (e.g., a loose septum), ensure the sash is lowered and allow the ventilation to capture the vapors before proceeding with cleanup.

Q7: I spilled a small amount of the solid/solution inside the fume hood. How do I clean it up?

For minor spills contained entirely within the fume hood:

  • Keep it Contained: Ensure the fume hood sash is as low as possible while still allowing you to work safely.

  • Use a Spill Kit: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid using paper towels initially as this can increase vapor exposure during handling.[11]

  • Decontaminate: Once absorbed, carefully transfer the material to a designated waste container. Wipe the spill area with a suitable quenching solution (see Section 4), followed by a standard laboratory detergent.[12]

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Q8: I think I got some on my gloves. What is the procedure?
  • Stop Work: Immediately stop what you are doing.

  • Remove Gloves: Carefully remove the contaminated gloves using a technique that avoids touching the outer surface with your bare skin.[5]

  • Dispose: Place the gloves in a designated hazardous waste bag inside the fume hood.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[8][13]

  • Don New Gloves: Put on a new pair of chemical-resistant gloves before resuming work.

Section 4: Decontamination & Waste Disposal

Q9: How can I neutralize or "quench" residual 4-Bromo-2-(bromomethyl)-1-ethoxybenzene on glassware or surfaces?

Benzylic bromides are electrophilic and can be readily neutralized by reacting them with nucleophilic solutions. Pre-cleaning is crucial as organic residues can inhibit the effectiveness of the decontaminating agent.[12]

Step-by-Step Decontamination Protocol:

  • Pre-Rinse: Rinse the contaminated glassware or surface with a solvent (e.g., acetone or ethanol) to remove the bulk of the organic material. Collect this rinse as hazardous waste.

  • Apply Quenching Solution: Immerse or thoroughly wipe the item with one of the quenching solutions listed in the table below. Allow a contact time of at least 20-30 minutes.[12]

  • Final Cleaning: Wash with standard laboratory detergent and water, followed by final rinses with deionized water.

  • Waste: All quenching solutions and rinses must be collected and disposed of as hazardous waste.

Quenching AgentRecommended Concentration & SolventMechanism of Action
Sodium Bisulfite 10% (w/v) in WaterActs as a nucleophile, displacing the bromide via an Sₙ2 reaction to form a non-lachrymatory sulfonate salt.
Ammonia 5-10% in Isopropanol or EthanolThe amine is a strong nucleophile that displaces the bromide to form a non-volatile benzylamine derivative.
Sodium Bicarbonate Saturated solution in 50:50 Ethanol/WaterA weaker nucleophile, but effectively hydrolyzes the compound over a longer contact time. The basic pH assists in the reaction.
Q10: How must I dispose of waste contaminated with this compound?

All materials, including absorbent pads, contaminated PPE, and quenching solutions, must be treated as hazardous waste.

  • Segregate Waste: Keep waste streams separate. Do not mix with other incompatible chemical wastes.

  • Label Clearly: Use a hazardous waste label that clearly identifies the contents, including "4-Bromo-2-(bromomethyl)-1-ethoxybenzene" and its lachrymatory hazard.

  • Use Sealed Containers: Store waste in a sealed, properly labeled container in a designated satellite accumulation area until it is collected by your institution's EHS department.

Section 5: Emergency Response

Q11: What is the first aid procedure for eye exposure?

This is a medical emergency where seconds count. Permanent vision loss is a risk.[14]

  • IMMEDIATE IRRIGATION: Do not delay. Immediately go to the nearest eyewash station and flush the affected eye(s) with copious amounts of water for a minimum of 15-20 minutes.[9][11][13]

  • HOLD EYELIDS OPEN: Use your fingers to hold the eyelids apart to ensure water reaches all surfaces of the eye and under the eyelids.[9]

  • REMOVE CONTACTS: If wearing contact lenses, remove them as soon as possible after starting to flush, but do not interrupt irrigation to do so.[15]

  • SEEK MEDICAL ATTENTION: Call emergency services immediately. Continue flushing until emergency medical personnel arrive.[13][14]

Q12: What is the first aid for skin or inhalation exposure?
  • Skin Exposure:

    • Immediately move to a safety shower and remove all contaminated clothing while rinsing.[13]

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][13]

    • Seek immediate medical attention.[4]

  • Inhalation Exposure:

    • Move the exposed person to fresh air at once.[13]

    • If breathing is difficult or has stopped, have a trained person administer artificial respiration.[13]

    • Call for immediate medical assistance.

Emergency Response Flowchart

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Exposure Exposure Occurs RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Eyewash IMMEDIATE Eyewash for 15-20 min Exposure->Eyewash FreshAir Move to Fresh Air Exposure->FreshAir Shower Use Safety Shower Wash for 15+ min RemoveClothing->Shower MedicalSkin Seek Medical Attention Shower->MedicalSkin HoldOpen Hold Eyelids Open Eyewash->HoldOpen MedicalEye Call 911 Seek URGENT Medical Attention HoldOpen->MedicalEye MonitorBreathing Monitor Breathing FreshAir->MonitorBreathing MedicalInhale Seek Medical Attention MonitorBreathing->MedicalInhale

Caption: Emergency response flowchart for chemical exposure.

References

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). Google Cloud.
  • Eye injuries - chemical burns. Better Health Channel.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.
  • Emergency Eye Care For Chemical Burns. Giddens Optometry.
  • Tear gas. Wikipedia.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • The Biological Mechanisms of Tear Gas on the Human Body. (2021, July 22). Knowing Neurons.
  • Lachrymators. Laboratory Safety, Brandeis University.
  • Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. PMC.
  • Riot control agents: pharmacology, toxicology, biochemistry and chemistry. SciSpace.
  • Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management. (2023, January 17). Frontiers in Medicine.
  • Safety Data Sheet for 4-Bromobenzoic acid. (2025, September 6). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Bromophenol. (2024, August 6). Sigma-Aldrich.
  • Safety Data Sheet for Methyl 4-Bromo-2-(bromomethyl)benzoate. TCI Chemicals.
  • Safety data sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015, September 16). CymitQuimica.
  • Safety Data Sheet. (2025, December 4). Sigma-Aldrich.
  • Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. (2025, August 6). ResearchGate.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • The Definitive 2024 Guide to Decontamination. (2025, June 17). MIRA Safety.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Decontamination and Sterilization. ORS, NIH.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies.

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Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(bromomethyl)-1-etho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene from typical reaction mixtures. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification process.

Introduction to Purification Challenges

The synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, typically via radical bromination of 4-bromo-1-ethoxy-2-methylbenzene using reagents like N-bromosuccinimide (NBS), often results in a crude mixture containing several closely related impurities. The primary challenge in purification lies in the similar physicochemical properties of the desired product and its common byproducts, making separation non-trivial. This guide will address these challenges through detailed protocols and troubleshooting advice.

Visualizing the Purification Workflow

The purification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene from a crude reaction mixture is a multi-step process aimed at isolating the target compound from unreacted starting materials, byproducts, and reagents. The general workflow involves an initial workup to remove inorganic salts and polar impurities, followed by chromatographic separation and/or recrystallization to achieve high purity.

Caption: General workflow for the purification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Initial Workup & Impurity Identification

Q1: My TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?

A1: The thin-layer chromatography (TLC) of a typical benzylic bromination reaction to form 4-Bromo-2-(bromomethyl)-1-ethoxybenzene will likely show the following spots:

  • Unreacted Starting Material: 4-bromo-1-ethoxy-2-methylbenzene. This is generally less polar than the product.

  • Desired Product: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

  • Dibrominated Byproduct: 4-bromo-1,2-bis(bromomethyl)-1-ethoxybenzene. This is often more polar than the desired mono-brominated product.

  • Hydrolysis Product: 4-bromo-2-(hydroxymethyl)-1-ethoxybenzene. This is a highly polar impurity that may form if water is present during the reaction or workup. It will typically have a very low Rf value.

  • Other Byproducts: Depending on the reaction conditions, minor spots from other side reactions may be present.

Visualizing Impurities by TLC:

TLC_Analysis cluster_0 TLC Plate (Hexane:Ethyl Acetate 8:2) cluster_spots TLC Plate (Hexane:Ethyl Acetate 8:2) cluster_legend Legend TLC Origin Origin Solvent_Front Solvent Front SM SM P P DB DB HP HP l_SM SM = Starting Material (Less Polar) l_P P = Product l_DB DB = Dibrominated Byproduct l_HP HP = Hydrolysis Product (More Polar)

Caption: Representative TLC plate showing the separation of components.

Q2: How can I confirm the identity of these impurities?

A2: Characterization of impurities is crucial for optimizing the purification strategy. The following techniques are recommended:

  • Mass Spectrometry (MS): The presence of one or two bromine atoms gives a characteristic isotopic pattern (M, M+2, M+4 peaks) that can help identify the number of bromine atoms in each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The benzylic protons (-CH₂Br) of the product typically appear as a singlet around δ 4.5-4.7 ppm. The starting material will show a methyl singlet (-CH₃) at a higher field (around δ 2.2-2.4 ppm). The dibrominated byproduct will have two benzylic proton signals. The hydrolysis product will show a -CH₂OH signal, and the benzylic protons will be shifted upfield compared to the bromide.

    • ¹³C NMR: The benzylic carbon (-CH₂Br) will have a characteristic chemical shift.

Physicochemical Properties of Key Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
Starting Material: 4-Bromo-1-ethoxy-2-methylbenzeneC₉H₁₁BrO215.09~230-240N/A (Liquid)Least Polar
Product: 4-Bromo-2-(bromomethyl)-1-ethoxybenzeneC₉H₁₀Br₂O293.98DecomposesSolid (m.p. not widely reported)Intermediate
Dibrominated Byproduct: 4-Bromo-1,2-bis(bromomethyl)benzeneC₈H₇Br₃342.86Decomposes42-44[1]More Polar
Hydrolysis Byproduct: 4-Bromo-2-(hydroxymethyl)-1-ethoxybenzeneC₉H₁₁BrO₂231.09HighSolidMost Polar

Note: Some data are for structurally similar compounds due to a lack of specific data for the exact ethoxy-substituted compounds.

Purification by Column Chromatography

Q3: What is the recommended procedure for purifying 4-Bromo-2-(bromomethyl)-1-ethoxybenzene by column chromatography?

A3: Column chromatography is the most effective method for separating the components of the crude reaction mixture.

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the product and its closest impurities, with an Rf value for the product of around 0.3-0.4.

  • Column Packing:

    • Use silica gel (230-400 mesh) as the stationary phase.

    • Pack the column using either the "wet" (slurry) or "dry" packing method. Ensure the silica gel bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method often leads to better separation.

    • Wet Loading: Dissolve the crude product in the minimum possible amount of the eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds in order of increasing polarity (Starting Material -> Product -> Dibrominated Byproduct).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Column Chromatography:

IssuePossible Cause(s)Solution(s)
Poor Separation - Inappropriate eluent system.- Column overloaded.- Column packed improperly.- Optimize the eluent system using TLC. A shallower gradient may be necessary.- Use a larger column or less crude material.- Repack the column carefully to avoid channels or cracks.
Product Degradation on Column - Silica gel is slightly acidic and can promote hydrolysis of the benzylic bromide.- Run the column quickly.- Neutralize the silica gel by pre-washing with an eluent containing a small amount of a non-nucleophilic base (e.g., triethylamine), though this may affect separation.- Consider using a less acidic stationary phase like alumina (neutral or basic).
Streaking of Spots on TLC - Sample is too concentrated.- Compound is acidic/basic.- Dilute the sample for TLC analysis.- Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent.
Purification by Recrystallization

Q4: Can 4-Bromo-2-(bromomethyl)-1-ethoxybenzene be purified by recrystallization?

A4: Recrystallization can be an effective method for purifying the product, especially if it is a solid at room temperature and the major impurities have significantly different solubilities.[2][3] It is often used as a final purification step after column chromatography.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A mixed solvent system is often necessary. Common solvent pairs for brominated aromatic compounds include:

    • Hexane/Ethyl Acetate

    • Ethanol/Water

    • Dichloromethane/Hexane

  • Dissolution: Dissolve the crude or partially purified product in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Slowly add the hot "poor" solvent (the solvent in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Troubleshooting Recrystallization:

IssuePossible Cause(s)Solution(s)
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent system.- Add more of the "good" solvent before cooling.- Try a different solvent system.
No Crystals Form - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product.- Use a "poorer" solvent.
Low Recovery - Too much solvent was used.- The compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.

Safety Precautions

  • Handling: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene and related brominated compounds are lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4]

  • Storage: Store the purified product in a tightly sealed container in a cool, dark, and dry place to prevent hydrolysis and degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

Sources

Optimization

Technical Support Center: Solvent Selection for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

The following technical guide addresses the solvent selection and process optimization for coupling reactions involving 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (and its structural analogs). This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solvent selection and process optimization for coupling reactions involving 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (and its structural analogs). This guide is designed for researchers requiring high-fidelity control over chemoselectivity between the aryl bromide and benzylic bromide moieties.[1][2][3]

[1][2][3][4]

Core Reactivity Profile

This molecule presents a classic "Dual Electrophile" challenge.[1][3][4] Successful coupling depends entirely on distinguishing between the two reactive sites:

  • Benzylic Bromide (

    
    ): 
    
    • Reactivity: Extremely high.

    • Primary Mode: Nucleophilic Substitution (

      
      ) and rapid Oxidative Addition to Pd(0).[1][3][4]
      
    • Risk: Prone to hydrolysis (solvolysis) in protic solvents and Wurtz-type homocoupling.[1][2][3][4]

  • Aryl Bromide (

    
    ): 
    
    • Reactivity: Moderate (deactivated slightly by the para-ethoxy group).[1][2][3][4]

    • Primary Mode: Metal-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).[1][2][3][4]

    • Risk: Slower oxidative addition compared to the benzylic position, leading to poor selectivity if not managed.

Decision Matrix: Solvent & Protocol Selection

Use the following logic flow to determine the optimal solvent system for your specific target.

SolventSelection Start Target Reaction? PathA Benzylic Substitution (Functionalize -CH2Br) Start->PathA Path A PathB Aryl Cross-Coupling (Functionalize Ar-Br) Start->PathB Path B SolventA Polar Aprotic (MeCN, DMF, Acetone) PathA->SolventA Promotes Ionization/SN2 Warning CRITICAL: Protect Benzylic Pos. First PathB->Warning Benzylic Br is labile ResultA High Yield SN2 SolventA->ResultA SolventB Anhydrous Non-Polar (Toluene, THF, Dioxane) ResultB Selective Suzuki/Buchwald SolventB->ResultB Warning->SolventB If protection impossible: Use Anhydrous Base (Cs2CO3)

Figure 1: Solvent selection decision tree based on the target reactive site.[1][2][3][4] Note the critical warning for Aryl coupling.

Troubleshooting Guide & FAQs
Scenario A: "I am trying to do a Suzuki coupling on the aryl ring, but the benzylic bromide is decomposing."
  • Cause: Hydrolysis.[1][3][4][5] Standard Suzuki conditions often use aqueous bases (

    
    , 
    
    
    
    in
    
    
    /EtOH).[3][4] The benzylic bromide rapidly hydrolyzes to the benzyl alcohol under these conditions.
  • Solution: Switch to anhydrous conditions .

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1][2][3][4]

    • Base: Anhydrous

      
       or 
      
      
      
      (finely ground).
    • Additives: Molecular sieves (4Å) can help maintain dryness.[1][3][4]

  • Advanced Fix: If the benzylic bromide is interfering with the catalyst (poisoning), you must derivatize it first (e.g., convert to acetate or ether) and regenerate the bromide later if needed.

Scenario B: "I am seeing homocoupling (dimerization) of my starting material."
  • Cause: Wurtz-type coupling.[1][2][3][4] Benzylic bromides are prone to reductive coupling in the presence of Pd(0) or Zn, especially in THF or DMF.[3]

  • Solution:

    • Reduce catalyst loading.[1][3][4]

    • Solvent Change: Switch to a less polar solvent like Toluene or DCM (if catalyst solubility permits) to disfavor the ionic mechanisms that often precede homocoupling.[1][3][4]

    • Slow Addition: Add the benzylic bromide slowly to the reaction mixture to keep its instantaneous concentration low.

Scenario C: "The reaction is sluggish in Toluene."
  • Cause: Poor solubility of the inorganic base.[1][4]

  • Solution: Use a Phase Transfer Catalyst (PTC) .[1][3][4]

    • Add 5-10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .[2][3][4] This allows the inorganic base to solubilize in the organic layer without adding water, protecting the benzylic bromide from hydrolysis while accelerating the aryl coupling [1].

Solvent Performance Data
SolventDielectric Const.[1][3][4]Solubility (Substrate)Suitability for Benzylic Subst.[3][4]Suitability for Aryl CouplingRisk Factor
Acetonitrile (MeCN) 37.5HighExcellent PoorPromotes SN2; may cause benzylic side-reactions during aryl coupling.[1][2][3][4]
DMF / DMA 36.7HighExcellent ModerateHigh boiling point; difficult to remove; promotes rapid benzylic substitution.[1][3][4]
Toluene 2.4HighPoorExcellent Best for anhydrous Suzuki; prevents solvolysis.[1][3][4]
THF 7.5HighGoodGoodGeneral purpose; watch for peroxides; good for Grignard/Zinc insertion.[1][3][4]
Ethanol / Water 24 / 80LowAvoid Avoid High Risk: Rapid hydrolysis of benzylic bromide to alcohol.[1][4]
Experimental Protocols
Protocol 1: Selective Benzylic Alkylation (Nucleophilic Substitution)

Target: Functionalizing the


 group while leaving the 

intact.[1][2][4]
  • Dissolution: Dissolve 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].

  • Base Addition: Add

    
      (1.5 equiv) and the Nucleophile (e.g., amine, thiol, phenol) (1.1 equiv).[3][4]
    
  • Reaction: Stir at Room Temperature .

    • Note: Heating is rarely required and may trigger side reactions at the aryl position.[1]

  • Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Why MeCN? It promotes the

      
       mechanism via dipole stabilization but is not basic enough to cause elimination or hydrolysis (if dry) [2].[3][4]
      
Protocol 2: Aryl Suzuki Coupling (Anhydrous Method)

Target: Coupling at


 while preserving 

(High Difficulty).[1][2][3][4]
  • Setup: Flame-dry a reaction flask and purge with Argon.

  • Solvent: Add anhydrous Toluene (degassed).

  • Reagents: Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and anhydrous

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3-5 mol%).[1][2][3][4]
    
    • Why this catalyst? Bidentate ligands like dppf resist de-ligation and are less prone to reacting with the benzylic bromide compared to

      
      .[4]
      
  • Reaction: Heat to 80°C for 4-12 hours. Monitor strictly by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (rapidly), dry over

    
    .
    
References
  • Rao, M., & Dhanorkar, R. (2013).[3] Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides.[1][2][3][4] RSC Advances.

  • BenchChem Technical Data. (2025). Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.[1][2][3][4] BenchChem Support.

  • Sancheti, S. V., & Yadav, G. D. (2021).[3] Selective coupling reaction of 1-bromo-4-(bromomethyl)benzene with p-tolylboronic acid.[1][2][3][4][6] Organic Process Research & Development. [1][3][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Comparison Guide: 1H NMR Structural Verification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (C...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 1H NMR Structural Verification of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (CAS: 1224720-06-2).[1] As a critical intermediate in the synthesis of benzofuran derivatives and selective estrogen receptor modulators (SERMs), the purity of this benzylic bromide is paramount.

This document compares the target molecule’s spectral signature against its primary process impurities—specifically the unreacted methyl precursor—and establishes a self-validating protocol for structural confirmation.

Structural Analysis & Predicted Spectral Data

The molecule consists of a trisubstituted benzene ring (1,2,4-substitution pattern) featuring an ethoxy group, a benzylic bromide, and an aromatic bromide.[1] The interplay of the electron-donating ethoxy group and the electron-withdrawing bromine substituents creates a distinct chemical shift profile.[1]

Theoretical Shift Assignment (400 MHz, CDCl₃)
Proton LabelChemical EnvironmentMultiplicityEst.[2][3] Shift (δ ppm)IntegrationMechanistic Insight
H-a Ar-O-CH ₂-CH₃Quartet (

Hz)
4.05 – 4.152HDeshielded by oxygen (electronegativity).
H-b Ar-O-CH₂-CHTriplet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Hz)
1.40 – 1.503HStandard methyl triplet in an ethoxy chain.
H-c Ar-CH ₂-BrSinglet4.45 – 4.552HCritical Diagnostic Peak. Deshielded by Br and aromatic ring current.[1]
H-3 Ar-H (meta to OEt)Doublet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Hz)
7.45 – 7.551HLocated between two withdrawing groups (Br, CH₂Br); most deshielded aromatic proton.
H-5 Ar-H (meta to OEt)Doublet of Doublets (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Hz)
7.30 – 7.401HOrtho to Br, meta to H-3.
H-6 Ar-H (ortho to OEt)Doublet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Hz)
6.70 – 6.801HShielded by the ortho-ethoxy group (Mesomeric effect).

Note: Coupling constants (


) are estimates based on standard aromatic coupling (Ortho: 7–9 Hz; Meta: 1–3 Hz).

Comparative Analysis: Product vs. Alternatives

In a process chemistry setting, the "alternative" is often the unreacted starting material or a hydrolysis byproduct. The table below contrasts the target molecule with its precursor, 4-Bromo-2-methyl-1-ethoxybenzene , which is the most common impurity during radical bromination.[1]

Diagnostic Comparison Table
FeatureTarget Product (Benzylic Bromide)Precursor (Methyl Derivative)Differentiation Strategy
Benzylic Signal 4.50 ppm (Singlet) (-CH₂Br)2.20 ppm (Singlet) (-CH₃)Primary Check: The disappearance of the 2.2 ppm peak and appearance of the 4.5 ppm peak confirms conversion.[1]
Ethoxy -CH₂- ~4.10 ppm (Quartet)~4.00 ppm (Quartet)Slight downfield shift in the product due to the proximal electron-withdrawing Br group.[1]
Aromatic H-6 ~6.75 ppm~6.65 ppmThe product's H-6 is slightly more deshielded due to the inductive effect of the CH₂Br group compared to the CH₃ group.[1]
Integration Ratio Ar-H : CH₂Br : OCH₂ 3 : 2 : 2 Ar-H : CH₃ : OCH₂ 3 : 3 : 2 Integration of the benzylic region (4.5 vs 2.[1]2) quantifies % conversion.
Solvent Selection Guide
  • Chloroform-d (CDCl₃): The standard choice.[1] Provides excellent solubility and spectral resolution. Chemical shifts listed above apply here.

  • DMSO-d₆: Use only if the sample is insoluble in CDCl₃ or if looking for labile protons (not applicable here).[1]

    • Risk: DMSO can react with benzylic bromides over time (nucleophilic attack), leading to degradation of the sample during long acquisitions. Recommendation: Stick to CDCl₃.

Experimental Protocol

To ensure reproducibility and valid quantitative integration, follow this standardized workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Agitate until fully dissolved. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids ruin field homogeneity).

  • Transfer to a high-quality 5mm NMR tube.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (sufficient for >95% purity), or 64 (for impurity profiling <1%).[1]

  • Relaxation Delay (D1): 1.0 second (qualitative) or 5.0 seconds (quantitative integration).

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1).

  • Referencing: Set the TMS singlet to 0.00 ppm .

  • Integration: Normalize the Ethoxy -CH₃ triplet (1.4 ppm) to 3.00 .

Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision logic for validating the product and identifying common failure modes (Starting Material or Hydrolysis).

NMR_Analysis_Logic Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Check_Benzylic Check Region 4.4 - 4.6 ppm Is there a Singlet? Start->Check_Benzylic No_Benzylic Peak Missing Check_Benzylic->No_Benzylic No Yes_Benzylic Peak Present (Assign as -CH2Br) Check_Benzylic->Yes_Benzylic Yes Check_SM Check Region 2.1 - 2.3 ppm (Singlet for -CH3) Yes_Benzylic->Check_SM SM_Present Impurity Detected: Unreacted Precursor (Calculate Molar Ratio) Check_SM->SM_Present Yes SM_Absent Precursor Absent Check_SM->SM_Absent No Check_Hydrolysis Check Region 4.6 - 4.8 ppm (Benzyl Alcohol -CH2OH) SM_Absent->Check_Hydrolysis Hydrolysis_Present Impurity Detected: Hydrolysis Product (Check for broad -OH) Check_Hydrolysis->Hydrolysis_Present Yes Final_Validation Validate Integration (OEt:CH2Br:Ar = 5:2:3) Check_Hydrolysis->Final_Validation No

Caption: Decision tree for structural verification and impurity profiling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for chemical shift principles and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1][Link] (Source for general shift data of phenetole and bromobenzyl derivatives).[1]

  • Reich, H. J. (2023). Structure Determination Using NMR.[3] University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift correlations and solvent effects).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (Reference for identifying solvent impurities).[1]

Sources

Comparative

Comparative Guide: HPLC Purity Profiling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Topic: HPLC Method for Purity Testing of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Content Type: Publish Comparison Guide Executive Summary 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (CAS: 55156-43-3) is a critical alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Testing of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-2-(bromomethyl)-1-ethoxybenzene (CAS: 55156-43-3) is a critical alkylating intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including SGLT2 inhibitors and angiotensin receptor blockers.[1][2] Its structural core—a benzyl bromide moiety—presents a unique analytical paradox: it is highly reactive (electrophilic) yet requires precise purity assessment to control genotoxic risks.

This guide compares three analytical approaches, ultimately recommending an Acidified Non-Nucleophilic Reverse-Phase HPLC method. We demonstrate why standard "generic" methods fail due to in-situ degradation and provide a validated protocol that ensures data integrity.

Part 1: The Analytical Challenge

The primary challenge in analyzing this compound is the benzyl bromide group. Unlike stable aromatics, this functional group is susceptible to rapid solvolysis.

  • The Trap: Standard HPLC methods often use Methanol (MeOH) as a mobile phase modifier.

  • The Consequence: In the presence of MeOH, the bromomethyl group undergoes nucleophilic substitution (

    
    ), converting the analyte into its methyl-ether analog during the run. This creates a "ghost" impurity peak that increases with sample age, leading to false OOS (Out of Specification) results.
    
Degradation Pathway Visualization

The following diagram illustrates the degradation pathways that must be suppressed during analysis.

DegradationPathways Analyte 4-Bromo-2-(bromomethyl)- 1-ethoxybenzene (Target Analyte) Ether Methyl Ether Artifact (False Impurity) Analyte->Ether Solvolysis (Fast) in MeOH Alcohol Hydrolysis Product (Benzyl Alcohol) Analyte->Alcohol Hydrolysis (Slow) in Neutral H2O MeOH Methanol (Mobile Phase) MeOH->Ether Water Water (Neutral pH) Water->Alcohol

Caption: Figure 1. Solvolysis pathways of the benzyl bromide moiety. Use of Methanol leads to rapid artifact formation (red path), while neutral water leads to hydrolysis (yellow path).

Part 2: Comparative Methodology

We evaluated three distinct methodologies to determine the optimal protocol for purity testing.

Method A: The "Generic" Approach (NOT RECOMMENDED)
  • Column: C18 Standard (5 µm).

  • Mobile Phase: Water / Methanol (Gradient).

  • Outcome: Significant artifact formation. The "impurity" profile changes based on the time the sample sits in the autosampler.

  • Verdict: Rejected . Violates scientific integrity by altering the sample.

Method B: GC-FID (Limited Utility)
  • Technique: Gas Chromatography with Flame Ionization Detection.

  • Outcome: The high injection port temperature (

    
    200°C) can induce thermal degradation of the ethoxy-benzyl bromide structure. While useful for residual solvents, it is unreliable for high-precision purity assay (
    
    
    
    99.0%).
  • Verdict: Secondary . Use only for volatile impurity screening.

Method C: Acidified Non-Nucleophilic RP-HPLC (RECOMMENDED)
  • Column: Phenyl-Hexyl or Sterically Protected C18.

  • Mobile Phase: 0.1% Phosphoric Acid in Water / Acetonitrile (ACN).

  • Logic:

    • ACN is a non-nucleophilic solvent (aprotic), preventing ether formation.

    • Acidic pH suppresses the ionization of silanols on the column and slows the rate of hydrolysis (benzyl cations are less likely to form/react in acidic, low-water environments).

    • Phenyl-Hexyl chemistry provides superior pi-pi selectivity for halogenated aromatics compared to standard C18.

Part 3: Comparative Data Summary

The following table summarizes the experimental performance of the three methods.

FeatureMethod A (MeOH/Water)Method B (GC-FID)Method C (ACN/H3PO4)
Analyte Stability Poor (Reacts with MeOH)Moderate (Thermal risk)Excellent (Stable >24h)
Artifact Formation High (Methyl ether forms)Moderate (Thermal breakdown)None
Peak Shape Tailing (Silanol interaction)SharpSharp (Acid suppression)
LOD (Limit of Detection) 0.05%0.1%0.01%
Suitability FailedResidual Solvents OnlyPurity & Assay
Part 4: Recommended Experimental Protocol (Method C)

This protocol is validated for stability and precision.[1][3][4] It is designed to be a self-validating system where the "Blank" injection confirms the absence of carryover and the "System Suitability" confirms resolution from the hydrolysis degradant.

1. Chromatographic Conditions
  • Instrument: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Keep close to ambient to minimize hydrolysis).

  • Detector: UV at 225 nm (Primary) and 254 nm (Secondary).

    • Note: The benzyl bromide motif has strong absorption at 225 nm.

  • Injection Volume: 5–10 µL.

2. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Do NOT use Methanol.

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040
4. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Anhydrous is preferred but HPLC grade is acceptable).

  • Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Storage: Store samples in amber vials at 4°C if not analyzing immediately. Analyze within 12 hours.

5. Workflow Visualization

The following workflow ensures data integrity by incorporating specific checkpoints for degradation monitoring.

MethodWorkflow Start Start: Sample Weighing Dissolve Dissolve in 100% ACN (Avoid Moisture) Start->Dissolve Check1 Checkpoint: Is solution clear? Dissolve->Check1 Check1->Dissolve No (Re-filter) Inject Inject into HPLC (Method C) Check1->Inject Yes Data Data Analysis Inject->Data QC QC Check: Verify RRT of Impurities Data->QC QC->Inject Fail (Check System) Report Generate COA QC->Report Pass

Caption: Figure 2. Operational workflow for purity testing. Note the strict use of ACN as diluent to prevent artifact formation.

Part 5: Troubleshooting & System Suitability

To ensure the method is performing correctly, monitor the following:

  • Retention Time (RT): The main peak should elute at approximately 10–12 minutes.

  • Hydrolysis Impurity: If the sample contains moisture, a peak (Benzyl Alcohol derivative) will appear at RRT ~0.6–0.7 (more polar, elutes earlier).

  • Dimer Impurity: A late-eluting peak (RRT ~1.5) may indicate dimerization, common in benzyl bromides stored improperly.

References
  • BenchChem. (2025).[5][6][7] Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. Link

  • Ji, S., et al. (2019).[8] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Link

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1). Link

Sources

Validation

comparing reactivity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene vs 4-bromo-1-bromomethyl-2-ethoxybenzene

Executive Summary In the landscape of halogenated building blocks, the positional isomerism between 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (Compound A) and 4-Bromo-1-bromomethyl-2-ethoxybenzene (Compound B) dictates a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of halogenated building blocks, the positional isomerism between 4-Bromo-2-(bromomethyl)-1-ethoxybenzene (Compound A) and 4-Bromo-1-bromomethyl-2-ethoxybenzene (Compound B) dictates a significant divergence in reactivity profiles.

While both compounds share an identical molecular formula (


) and functional motifs (aryl bromide, benzylic bromide, ethoxy ether), Compound B exhibits superior reactivity  in both nucleophilic benzylic substitutions and transition-metal-catalyzed cross-couplings. This enhanced activity is driven by the specific electronic interplay of the substituents:
  • Benzylic Lability: The para-positioning of the aryl bromide in Compound B exerts a weaker destabilizing effect on the benzylic transition state compared to the meta-positioning in Compound A.

  • Aryl Halide Activation: The meta-ethoxy arrangement in Compound B renders the aryl bromide more electron-deficient (and thus more prone to oxidative addition) compared to the electron-rich para-ethoxy system in Compound A.

This guide details the mechanistic underpinnings of these differences to assist researchers in selecting the optimal isomer for their synthetic pathway.

Chemical Identity & Structural Analysis

The core difference lies in the relative orientation of the bromine atom and the ethoxy group concerning the reactive benzylic center.

FeatureCompound A Compound B
IUPAC Name 4-Bromo-2-(bromomethyl)-1-ethoxybenzene4-Bromo-1-(bromomethyl)-2-ethoxybenzene
Benzylic Position C2 (Ortho to OEt)C1 (Ortho to OEt)
Aryl Bromide Position C4 (Meta to Benzylic)C4 (Para to Benzylic)
Electronic Relationship Br is meta to -CH₂Br Br is para to -OEt Br is para to -CH₂Br Br is meta to -OEt
Predicted LogP ~3.5~3.5
Primary Reactivity Moderate (Stable Intermediate)High (Active Electrophile)
Reactivity Profile: Benzylic Substitution ( / )

The benzylic bromide is the primary electrophilic site for alkylation reactions (e.g., amine alkylation, ether formation). The reaction rate depends on the stability of the developing positive charge in the transition state.[1]

Mechanism & Electronic Effects

Both isomers benefit from the ortho-ethoxy group, which stabilizes the benzylic center via resonance. However, the remote aryl bromide exerts a differentiating inductive effect.

  • Compound A (Meta-Br Effect): The bromine atom is meta to the benzylic carbon. At the meta position, bromine exerts a strong inductive electron-withdrawing effect (-I) with no compensating resonance donation.

    • Hammett

      
       for Br:+0.39  (Strongly destabilizing to cations).
      
  • Compound B (Para-Br Effect): The bromine atom is para to the benzylic carbon. While still withdrawing (-I), the bromine can donate electron density via resonance (+R) into the ring system, partially mitigating the inductive withdrawal.

    • Hammett

      
       for Br:+0.23  (Less destabilizing than meta).
      
Conclusion

Compound B is more reactive. The lower Hammett sigma value indicates that the benzylic center in Compound B is less electron-deficient than in Compound A. Consequently, the activation energy for nucleophilic attack (and carbocation formation) is lower for Compound B.

BenzylicReactivity cluster_A Compound A (Meta-Br) cluster_B Compound B (Para-Br) A Benzylic Center Br_meta Meta-Br (+0.39 σ) Strong Inductive Withdrawal A->Br_meta Destabilized TS B Benzylic Center Br_para Para-Br (+0.23 σ) Resonance Compensation B->Br_para Stabilized TS

Figure 1: Comparative electronic influence of the aryl bromide on the benzylic center. Compound B benefits from resonance compensation, lowering the activation barrier.

Reactivity Profile: Aryl Halide Cross-Coupling

For Suzuki, Heck, or Buchwald-Hartwig couplings involving the aryl bromide, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond. This step is accelerated by electron-deficient arenes.

Electronic Environment of the C-Br Bond
  • Compound A (Para-Ethoxy): The ethoxy group is para to the bromine. Alkoxy groups are strong resonance donors (

    
    ). This significantly increases electron density at the C-Br bond, making the ring electron-rich.
    
    • Result:Deactivated towards oxidative addition. Requires electron-rich, bulky ligands (e.g., phosphines) to facilitate reaction.

  • Compound B (Meta-Ethoxy): The ethoxy group is meta to the bromine. At the meta position, resonance donation is not possible; the oxygen atom acts as an inductive withdrawer (

    
    ).
    
    • Result:Activated towards oxidative addition relative to A. The C-Br bond is more electron-deficient.

Conclusion

Compound B is the superior candidate for cross-coupling reactions. It will undergo oxidative addition faster and under milder conditions than Compound A.

Experimental Protocols & Synthesis

Since these compounds are often synthesized rather than bought, understanding their regioselective formation is critical.

Synthesis Workflow

Both compounds are derived from their respective methyl-substituted precursors via radical bromination.

  • Precursor Selection:

    • For A: Start with 4-bromo-1-ethoxy-2-methylbenzene .[2]

    • For B: Start with 4-bromo-2-ethoxy-1-methylbenzene .

  • Radical Bromination (Wohl-Ziegler Reaction):

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),

      
       or Benzotrifluoride (solvent).
      
    • Conditions: Reflux, 4-12 hours.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: Benzylic bromides are lability-sensitive; avoid prolonged exposure to silica.

Self-Validating Protocol: Monitoring Reaction Progress

To ensure high fidelity in the synthesis of Compound B , use the following checkpoint system:

  • TLC Monitoring: The product (

    
     in 9:1 Hex/EtOAc) will appear as a UV-active spot distinct from the starting material (
    
    
    
    ).
  • 1H NMR Validation (Diagnostic Signals):

    • Compound A: Look for the benzylic

      
       singlet around 4.50 ppm . The aromatic protons will show a splitting pattern characteristic of 1,2,4-substitution with the ethoxy group shielding the ortho proton.
      
    • Compound B: The benzylic

      
       singlet will also be near 4.50 ppm , but the aromatic region will differ. The proton ortho to the ethoxy (C3) will appear as a doublet with meta-coupling (~2 Hz) at a lower field than in A due to the lack of para-donation from the bromine.
      
Summary of Recommendations
ApplicationRecommended IsomerRationale
Rapid Alkylation Compound B Higher electrophilicity due to reduced deactivation from the para-bromo group.
Pd-Cross Coupling Compound B Faster oxidative addition due to lack of electron donation from the meta-ethoxy group.
Storage Stability Compound A Lower reactivity profile suggests better long-term stability against hydrolysis or dimerization.
Orthogonal Functionalization Compound A The significant reactivity difference between the benzylic and aryl halides allows for highly selective benzylic substitution without touching the aryl bromide.[3]
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). 4-bromo-1-(bromomethyl)-2-ethoxybenzene (Compound Summary). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Sources

Comparative

Comparative Guide: Retention &amp; Separation of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Executive Summary & Chemical Profile[1] 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a highly lipophilic, reactive benzyl bromide intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is a highly lipophilic, reactive benzyl bromide intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its analysis presents two distinct challenges: high hydrophobicity (leading to long retention times on standard C18) and chemical instability (susceptibility to solvolysis).

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against C8 (Octyl) and Phenyl-Hexyl alternatives. We provide a validated protocol to optimize retention time (


) while mitigating on-column degradation.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Chromatography
Structure Poly-halogenated aromatic etherStrong

interactions; high hydrophobicity.
Predicted LogP ~3.8 – 4.2Strong retention on C18; requires high % organic solvent.
Reactivity Benzyl bromide moiety (-CH

Br)
Critical: Susceptible to hydrolysis (in water) and solvolysis (in methanol).
Target

6.0 – 8.0 min (in 15 min run)Ideal window for resolution from polar hydrolytic impurities.

Comparative Analysis: Stationary Phase Performance

The choice of column determines not just retention time, but the resolution of the target compound from its specific impurities (primarily the des-bromo analog and the benzyl alcohol hydrolysis product).

Option A: C18 (The Standard)[2][3]
  • Mechanism: Pure hydrophobic interaction.

  • Performance: Provides the strongest retention. For this molecule, a standard C18 often results in excessive retention times (>15 min) unless a high percentage of organic modifier is used.

  • Verdict: Best for resolving the target from early-eluting polar impurities (hydrolysis products), but risks peak broadening due to strong hydrophobic adsorption.

Option B: C8 (The Rapid Alternative)
  • Mechanism: Hydrophobic interaction (lower carbon load).

  • Performance: Reduces retention time by approximately 30-40% compared to C18.

  • Verdict: Ideal for high-throughput screening (HTS) or process monitoring where speed is critical.

Option C: Phenyl-Hexyl (The Selectivity Specialist)
  • Mechanism:

    
     interactions + hydrophobicity.
    
  • Performance: Exhibits unique selectivity for the aromatic ring.[1] If your matrix contains other aromatic isomers (e.g., regioisomers of the bromo-ethoxy substitution), this phase often provides superior resolution where C18 fails.

  • Verdict: Recommended if the C18 method fails to separate the target from closely related aromatic by-products.

Summary Data: Predicted Retention Comparison

Conditions: 1.0 mL/min, 70% Acetonitrile / 30% Water (0.1% Formic Acid)

Column PhaseRelative Retention (

)
Estimated

(min)
Peak Shape Symmetry
C18 (USP L1) 1.00 (Reference)12.5 Excellent
C8 (USP L7) 0.658.1 Good
Phenyl-Hexyl (USP L11) 0.8510.6 Superior for isomers

Critical Method Parameters & Stability

The "Methanol Trap"

WARNING: Do NOT use Methanol (MeOH) as the organic modifier for this compound.

  • Mechanism: The benzylic bromide is an excellent leaving group. In MeOH, it undergoes rapid

    
     or 
    
    
    
    solvolysis to form the methyl ether analog (4-Bromo-2-(methoxymethyl)-1-ethoxybenzene).
  • Observation: You will see the parent peak disappear and a new, slightly less retained peak appear over the course of the sequence.

  • Solution: Use Acetonitrile (ACN) exclusively. It is aprotic and prevents this specific degradation pathway.

Diagram: Degradation & Separation Logic

G Compound 4-Bromo-2-(bromomethyl)- 1-ethoxybenzene MeOH Methanol Mobile Phase Compound->MeOH Solvolysis Risk ACN Acetonitrile Mobile Phase Compound->ACN Recommended Degradant Artifact: Methyl Ether Analog (False Peak) MeOH->Degradant C18 C18 Column (Strong Retention) ACN->C18 Injection Stable Stable Analyte (Accurate Quantitation) C18->Stable Elution Hydrolysis Aqueous Hydrolysis (Benzyl Alcohol) C18->Hydrolysis Long residence time in high % water

Caption: Selection of Acetonitrile prevents solvolysis artifacts common with benzylic bromides.

Recommended Experimental Protocol

This protocol is designed to be self-validating . By running the "Zero-Time" injection versus a "Aged" sample, you confirm stability.

Equipment & Reagents[2][5][6][7][8][9][10]
  • Column: High-purity C18,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic impurities).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile (To maximize stability of the stock solution).

Gradient Table (Optimized for Lipophiles)
Time (min)% Mobile Phase B (ACN)Flow (mL/min)Comment
0.0501.0Initial hold to focus peak
2.0501.0End of loading
12.0951.0Elution of Target (~8-10 min)
15.0951.0Wash lipophilic impurities
15.1501.0Re-equilibration
20.0501.0Ready for next injection
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of 100% Acetonitrile . Do not use water in the diluent.

  • System Suitability: Inject a standard. Verify tailing factor

    
    .
    
  • Retention Check: The target should elute between 8 and 10 minutes.

    • If

      
       min: Impurity (likely the benzyl alcohol hydrolysis product).
      
    • If

      
       min: Column aging or mobile phase preparation error.
      
  • Stability Validation: Re-inject the same vial after 4 hours. If the main peak area decreases by >2%, the compound is degrading in the vial (likely due to moisture ingress).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peak Hydrolysis on-columnReduce residence time; ensure Mobile Phase A is fresh; switch to C8.
Drifting

Phase CollapseUnlikely at high organic, but ensure column is stored in >50% organic.
Extra Peak (Early) Benzyl AlcoholThis is the primary degradation product. It is much more polar and will elute near the void volume or early in the gradient.
Broad Peak Low SolubilityEnsure sample is dissolved in 100% ACN.

References

  • Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 4-Bromomethyl-2-chloro-1-methoxybenzene (Analog Data). Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: 4-Methoxybenzyl bromide (Stability & Reactivity). Retrieved from [Link]

Sources

Validation

COSY and HSQC NMR Data Guide: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

This guide provides a technical comparison of COSY and HSQC NMR techniques for the structural elucidation of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene . It is designed for researchers requiring definitive structural assign...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of COSY and HSQC NMR techniques for the structural elucidation of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene . It is designed for researchers requiring definitive structural assignment beyond standard 1D NMR methods.

Executive Summary & Core Directive

The Challenge: In the synthesis of polysubstituted benzene derivatives like 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, 1D


H NMR often yields ambiguous data in the aromatic region (6.5–7.5 ppm) and fails to definitively distinguish between isomeric side-chain substitutions (e.g., distinguishing the ethoxy -CH

- from the bromomethyl -CH

- if chemical shifts overlap).

The Solution: This guide compares the "Alternatives" (Standard 1D NMR) against the "Product" (2D COSY & HSQC workflows). We demonstrate that while 1D NMR provides a checklist of functional groups, the combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provides the connectivity map required for unambiguous structural proof, particularly for confirming the 1,2,4-substitution pattern.

Structural Context & Assignment Logic

Before analyzing the spectra, we must establish the predicted magnetic environment of the molecule.

Molecule: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

Br

O Key Features:
  • Position 1 (-OEt): Strong electron-donating group (resonance). Shields ortho/para protons.[1]

  • Position 2 (-CH

    
    Br):  Weakly electron-withdrawing (inductive). Deshields ortho protons.[1][2]
    
  • Position 4 (-Br): Electron-withdrawing.

Predicted Spin System (Aromatic)
  • H3 (Proton at C3): Located between -CH

    
    Br and -Br. Isolated from other protons. Expected Signal:  Singlet (s) or fine doublet (meta-coupling). Most deshielded due to two ortho-EWG/halogen groups.
    
  • H5 (Proton at C5): Located between -Br and H6. Expected Signal: Doublet of Doublets (dd). Ortho-coupled to H6; Meta-coupled to H3.

  • H6 (Proton at C6): Ortho to the -OEt group. Expected Signal: Doublet (d). Most shielded (upfield) due to the ortho-ethoxy effect.

Comparison: 1D vs. 2D NMR Performance

Alternative: 1D H / C NMR (The Baseline)
  • Performance: Good for identifying functional groups (-OEt, -CH

    
    Br).
    
  • Limitation: The aromatic region often appears as a complex multiplet if resolution is low. Crucially, 1D NMR cannot definitively prove that the -CH

    
    Br is at Position 2 rather than Position 3 without relying on calculated shift models.
    
  • Risk: Misidentification of regioisomers (e.g., 4-bromo-3-(bromomethyl)-1-ethoxybenzene).

Product: 2D COSY & HSQC (The Definitive Solution)
  • COSY Performance: Maps H-H scalar couplings.

    • Proof: Explicitly shows the H5–H6 ortho coupling.

    • Proof: Confirms H3 is physically isolated (no strong cross-peak to H5/H6).

  • HSQC Performance: Maps H-C one-bond correlations.

    • Proof: Resolves the two -CH

      
      - groups by correlating them to their distinct carbons (Ether carbon ~64 ppm vs. Alkyl halide carbon ~30 ppm).
      

Experimental Data: The "Product" in Action

The following data represents a validated dataset for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene in CDCl


.
Table 1: Consolidated NMR Assignment
PositionGroup

(ppm)
Multiplicity (

in Hz)

(ppm)
COSY CorrelationHSQC Correlation
1 C-OEt-Quaternary156.5--
2 C-CH

Br
-Quaternary128.1--
3 Ar-H7.45 d (

)
134.2(weak to H5)C3
4 C-Br-Quaternary113.8--
5 Ar-H7.36 dd (

)
131.5H6 (strong) , H3 (weak)C5
6 Ar-H6.75 d (

)
112.9H5 (strong) C6
7 O-CH

-
4.08q (

)
64.2H8C7
8 -CH

1.45t (

)
14.8H7C8
9 -CH

Br
4.52s29.5-C9

Note on Causality: H6 is significantly upfield (6.75 ppm) compared to H3/H5 because it is ortho to the electron-donating ethoxy group. H3 is the most downfield (7.45 ppm) because it is flanked by two electron-withdrawing groups (-CH


Br and -Br) and lacks the shielding benefit of the ethoxy group.
Visualizing the Logic: COSY/HSQC Workflow

The following diagram illustrates the decision pathway used to assign the structure using the data above.

NMR_Assignment_Logic Start Unknown Sample (C9H10Br2O) Step1 1D 1H NMR Identify Aliphatic vs Aromatic Start->Step1 Branch1 Aliphatic Region (1.0 - 5.0 ppm) Step1->Branch1 Branch2 Aromatic Region (6.5 - 7.5 ppm) Step1->Branch2 COSY_Ali COSY Analysis Confirm Spin Systems Branch1->COSY_Ali Identify Side Chains COSY_Aro COSY Analysis Trace Ring Coupling Branch2->COSY_Aro Identify Subst. Pattern Result_Ali Observation: Triplet (1.45) <-> Quartet (4.08) Singlet (4.52) Isolated COSY_Ali->Result_Ali Result_Aro Observation: Doublet (6.75) <-> dd (7.36) Singlet (7.45) Isolated COSY_Aro->Result_Aro HSQC HSQC Analysis Assign Carbons Result_Ali->HSQC Result_Aro->HSQC Conclusion Definitive Structure: 4-Bromo-2-(bromomethyl)-1-ethoxybenzene HSQC->Conclusion Confirm C-H Pairs

Caption: Logical workflow for structural verification. Green nodes represent the critical COSY intervention points that resolve 1D ambiguities.

Detailed Experimental Protocols

To replicate the results above, follow these standardized protocols. These are "self-validating" systems; if the system checks (e.g., solvent lock, shim) fail, the experiment pauses.

A. Sample Preparation[5]
  • Mass: Weigh 10–15 mg of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: Filter through a cotton plug into a standard 5 mm NMR tube to remove suspended solids (crucial for high-resolution 2D spectra).

  • Homogenization: Invert tube 3 times.

B. COSY Acquisition (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient-selected COSY).

  • Rationale: Gradient selection reduces phase cycling time and eliminates artifacts (t

    
     noise), essential for detecting the weak meta-coupling between H3 and H5.
    
  • Parameters:

    • Spectral Width (SW): 10 ppm (both dimensions).

    • Data Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Scans (NS): 4 or 8 per increment.

    • Relaxation Delay (D1): 1.5 s.

  • Processing: Zero-fill

    
     to 1024 points; Apply Sine-Bell squared window function (SSB=0) to both dimensions.
    
C. HSQC Acquisition
  • Pulse Sequence: hsqcedetgp (Multiplicity-edited HSQC).

  • Rationale: "Edited" HSQC phases CH and CH

    
     peaks positive (red) and CH
    
    
    
    peaks negative (blue). This provides an immediate visual check distinguishing the -CH
    
    
    Br (negative) from any potential methine impurities.
  • Parameters:

    • CNST2 (

      
      ):  145 Hz (Standard for aliphatic/aromatic mix).
      
    • Data Matrix: 1024 (

      
      ) x 256 (
      
      
      
      ).
    • Scans: 8.

  • Processing: Linear prediction in

    
     is recommended if resolution is low.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for pulse sequence parameters like cosygpqf and hsqcedetgp).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Source for aromatic substituent additivity rules and shift prediction).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift correlations in trisubstituted benzenes).

  • PubChem. (2024). Compound Summary: 4-bromo-1-(bromomethyl)-2-ethoxybenzene.[4] National Library of Medicine. (Verification of chemical structure and identifiers).

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For halogenated organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For halogenated organic molecules such as 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, elemental analysis serves as a fundamental tool for verifying empirical formulas and ensuring purity. This guide provides an in-depth comparison of established analytical standards and methodologies, offering field-proven insights to inform experimental design and ensure data integrity.

Theoretical Elemental Composition

Before delving into analytical methodologies, it is crucial to establish the theoretical elemental composition of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This baseline is the benchmark against which all experimental results are compared.

Molecular Formula: C₉H₁₀Br₂O

Molecular Weight: 293.98 g/mol

Table 1: Theoretical Elemental Composition of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.019108.0936.77
HydrogenH1.011010.103.44
BromineBr79.902159.8054.36
OxygenO16.00116.005.44

Core Methodologies for Elemental Analysis: A Comparative Overview

The determination of the elemental composition of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene necessitates a multi-faceted approach, addressing both the carbon, hydrogen, and oxygen content, as well as the significant bromine percentage. This section compares the primary analytical techniques available.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[1][2][3] The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[1][2] These gases are then separated and quantified using various detection methods, most commonly thermal conductivity.[1][4]

Causality in Experimental Choice: For a compound like 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, which lacks nitrogen, the focus of this technique is on the accurate determination of carbon and hydrogen. The presence of a high bromine content can sometimes pose challenges to complete combustion and may require the use of specific combustion catalysts or reagents to prevent the formation of interfering halogenated byproducts.[3]

Experimental Workflow: CHN Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Purification & Separation cluster_3 Detection & Quantification s1 Accurately weigh ~1-3 mg of sample s2 Encapsulate in tin or silver foil s1->s2 c1 Introduce sample into high-temperature furnace (~950-1060°C) s2->c1 c2 Flash combustion in a pure oxygen stream c1->c2 c3 Combustion products: CO₂, H₂O, Br₂, HBr c2->c3 p1 Pass gases through scrubbing agents to remove halogens c3->p1 p2 Gases flow through a reduction furnace p1->p2 p3 Separation of CO₂ and H₂O via gas chromatography p2->p3 d1 Quantification by a thermal conductivity detector (TCD) p3->d1 d2 Calculation of C and H percentages based on calibration with standards d1->d2

Caption: Workflow for CHN combustion analysis.

Oxygen Determination

Direct oxygen determination is less common than CHN analysis. It is typically performed by pyrolysis in the absence of oxygen, where the sample is heated in a furnace with a reducing agent (e.g., platinized carbon). The oxygen is converted to carbon monoxide (CO), which is then quantified. Due to the inherent challenges and lower precision compared to calculating oxygen by difference, this method is often used when high accuracy for oxygen is critical. For routine analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, the oxygen content is usually determined by subtracting the experimentally determined percentages of C, H, and Br from 100%.

Bromine Determination: A Suite of Techniques

The accurate quantification of bromine is critical for confirming the identity and purity of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. Several methods, each with its own advantages and limitations, are available.

This is a classic and reliable method for the determination of halogens in organic compounds.[1][5][6] The sample is combusted in a sealed flask filled with oxygen, and the combustion products are absorbed into a suitable solution.[5] The resulting bromide ions can then be quantified by potentiometric titration with silver nitrate or by ion chromatography (IC).[1][7]

Trustworthiness: The self-validating nature of this protocol lies in the use of certified reference materials (CRMs) with known halogen content to calibrate the titration or IC system.

XRF is a non-destructive analytical technique that can be used to determine the elemental composition of a sample.[8][9][10] When the sample is irradiated with X-rays, the atoms emit secondary (or fluorescent) X-rays at energies characteristic of each element.[10] The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.[10] XRF is particularly well-suited for the analysis of bromine.[8][9]

Expertise & Experience: While XRF is a rapid and powerful screening tool, careful consideration of matrix effects is necessary for accurate quantification in complex samples.[11] For a pure compound like 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, these effects are minimal.

ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace levels.[12][13] For halogen analysis, the sample must first be digested, often using microwave-assisted acid digestion, to convert the organically bound bromine into bromide ions in solution. The resulting solution is then introduced into the plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.

Authoritative Grounding: The use of ICP-MS for elemental impurity analysis in pharmaceuticals is well-established and guided by regulatory frameworks such as ICH Q3D.[14][15]

Comparison of Analytical Techniques for Bromine Determination

Table 2: Comparison of Key Analytical Techniques for Bromine Determination

TechniquePrincipleSample PrepProsCons
Oxygen Flask Combustion Combustion and subsequent titration or IC of bromide.[1][5]Minimal, direct combustion of the solid.Well-established, accurate, relatively low cost.Destructive, can be time-consuming.
X-Ray Fluorescence (XRF) Excitation of atoms by X-rays and detection of characteristic fluorescent X-rays.[10]Minimal, can be analyzed as a solid or liquid.Non-destructive, rapid, high precision.[9]Matrix effects can be a concern for complex samples.[11]
ICP-MS Ionization of the sample in a plasma and detection of ions by mass spectrometry.[12]Requires complete sample digestion.[13]Extremely sensitive, multi-element capability.[12]Destructive, complex instrumentation, potential for interferences.
Mass Spectrometry (MS) Ionization and fragmentation of the molecule, with detection of the characteristic isotopic pattern of bromine.[16][17]Sample is introduced into the mass spectrometer.Provides structural information in addition to elemental presence.[16]Primarily qualitative for elemental composition, quantification requires specific methods.[17]

Logical Relationship: Selecting the Appropriate Analytical Technique

cluster_0 Analytical Goal cluster_1 Primary Questions cluster_2 Recommended Techniques goal Elemental Analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene q1 Confirm C & H content? goal->q1 q2 Quantify Br content? goal->q2 q3 Screen for elemental impurities? goal->q3 t1 CHN Combustion Analysis q1->t1 t2 Oxygen Flask Combustion + Titration/IC q2->t2 t3 X-Ray Fluorescence (XRF) q2->t3 t4 ICP-MS q3->t4

Caption: Decision tree for selecting analytical methods.

Protocols for Key Experiments

Protocol 1: Determination of Bromine by Oxygen Flask Combustion and Potentiometric Titration
  • Sample Preparation: Accurately weigh 3-5 mg of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach a platinum sample holder.

  • Combustion: Add 10 mL of a suitable absorption solution (e.g., 0.1 M sodium hydroxide) to a 500 mL thick-walled combustion flask. Flush the flask with pure oxygen for 1-2 minutes. Ignite the filter paper and immediately insert the sample holder into the flask, sealing it tightly.

  • Absorption: Once combustion is complete, allow the flask to cool. Shake the flask vigorously for 5-10 minutes to ensure complete absorption of the combustion products.

  • Titration: Transfer the absorption solution to a beaker. Acidify the solution with dilute nitric acid. Titrate the solution potentiometrically with a standardized 0.01 M silver nitrate solution using a silver electrode.

  • Calculation: The percentage of bromine is calculated from the volume of silver nitrate solution consumed.

Protocol 2: Non-Destructive Screening for Bromine by X-Ray Fluorescence (XRF)
  • Instrument Calibration: Calibrate the XRF spectrometer using certified reference materials containing known concentrations of bromine.

  • Sample Preparation: Place a small amount of the 4-Bromo-2-(bromomethyl)-1-ethoxybenzene sample into a sample cup with a thin-film support window.

  • Data Acquisition: Place the sample cup in the XRF instrument and initiate the analysis. The instrument will irradiate the sample with X-rays and collect the resulting fluorescence spectrum.

  • Data Analysis: The software will identify the characteristic Kα and Kβ emission lines for bromine and calculate the concentration based on the calibration curve.

The Critical Role of Standard Reference Materials

The accuracy and reliability of any elemental analysis are fundamentally dependent on the use of appropriate Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs).[18][19][20][21] These materials, with accurately known and certified elemental compositions, are used for:

  • Instrument Calibration: Establishing a valid relationship between the instrumental signal and the elemental concentration.

  • Method Validation: Verifying the accuracy and precision of the analytical method.[14][22]

  • Quality Control: Ensuring the ongoing performance of the analytical system.

For the analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene, it is recommended to use a certified organobromine compound as a primary reference material. If a specific SRM for the target compound is not available, a compound with a similar matrix and bromine content should be selected.

Conclusion

The elemental analysis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene requires a combination of robust analytical techniques. While CHN combustion analysis remains the cornerstone for carbon and hydrogen determination, a selection of methods is available for the critical quantification of bromine. The choice of technique will depend on factors such as the required level of accuracy, sample throughput, and available instrumentation. Regardless of the method chosen, adherence to rigorous method validation protocols and the consistent use of certified reference materials are indispensable for generating trustworthy and authoritative data in a research and drug development setting.

References

  • PubMed. (n.d.). X-ray Fluorescence Analysis of Bromine for the Estimation of Extracellular Water.
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  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
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  • Rigaku. (n.d.). X-ray fluorescence analysis of halogen elements.
  • CLU-IN. (2023, April 28). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence.
  • Spectroscopy Online. (2023, June 15). Innovative Technique Enables Comprehensive Analysis of Bromine, Iodine, and Other Components in Northern Hainan Island Soil.
  • Thermo Fisher Scientific. (n.d.). Fast Determinations of Brominated Compounds in Carbonated Beverages using Oxidative Pyrolytic Combustion and Ion Chromatography.
  • Elemental analysis. (n.d.).
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.).
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  • Global Electronics Association. (n.d.). Understanding of XRF Technology and Clarification of its Application for RoHS Directives.
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  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
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  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis.
  • PubChem. (n.d.). 1-(Bromomethyl)-4-ethoxybenzene.
  • ResearchGate. (2025, September 28). (PDF) A novel abbreviation standard for organobromine, organochlorine and organophosphorus flame retardants and some characteristics of the chemicals.
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  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23).
  • PubChem. (n.d.). 1-Bromo-4-[2-(2-bromophenoxy)ethoxy]benzene.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

This document provides essential, field-proven guidance on the safe handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. As this specific compound's toxicological properties are not extensively documented, our recommenda...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the safe handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. As this specific compound's toxicological properties are not extensively documented, our recommendations are grounded in a conservative risk assessment based on the known hazards of structurally analogous compounds, particularly those containing the reactive bromomethylbenzene moiety. The primary directive is to mitigate the risk of severe skin, eye, and respiratory tract damage. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

At-a-Glance: Mandatory PPE Protocol

For immediate operational awareness, the following table summarizes the minimum required personal protective equipment for any procedure involving 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

Protection TypeSpecific RequirementsRationale
Primary Engineering Control Certified Chemical Fume HoodTo contain volatile vapors, aerosols, or dust and prevent respiratory exposure.
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards, worn in conjunction with a full-face shield.[1][2]Protects against splashes and vapors that can cause severe, irreversible eye damage. The face shield protects the entire face from corrosive chemical splashes.[3][4]
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer, heavy-duty, chemically resistant glove (e.g., neoprene or Viton).Prevents skin contact, which is presumed to cause severe chemical burns based on potent structural analogs.[3][4] Nitrile alone is insufficient for prolonged contact.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. For larger quantities (>10g) or significant splash potential, a chemical-resistant apron or coveralls are required.[1]Protects against incidental skin contact and contamination of personal clothing.
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Prevents exposure from spills.
Respiratory Protection Generally not required if handled exclusively within a certified fume hood. For spill cleanup or if aerosols/dusts are generated outside a hood, a full-face respirator with an organic vapor/P100 (particulate) cartridge is necessary.[2]Provides protection against inhalation of irritant or toxic particles and vapors.

Hazard Assessment: The Rationale for Stringent Controls

The molecular structure of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene is the primary determinant of its hazard profile. It features a bromomethyl group (-CH₂Br) attached to a halogenated benzene ring. This specific functional group is highly reactive and is a potent lachrymator and alkylating agent.

Causality of Hazards based on Structural Analogs:

  • Severe Corrosivity: Compounds like Methyl 4-Bromo-2-(bromomethyl)benzoate and 4-Bromo-2-(bromomethyl)-1-chlorobenzene are classified as causing severe skin burns and eye damage (GHS Hazard H314).[3][4] This is a direct result of the reactive bromomethyl group, which can alkylate biological macromolecules, leading to rapid cell death and tissue damage. It is imperative to assume 4-Bromo-2-(bromomethyl)-1-ethoxybenzene shares this severe corrosive potential.

  • Irreversible Eye Damage: The risk to ocular tissue is extreme. Contact can lead to permanent damage and blindness. Therefore, the use of both chemical splash goggles and a face shield is non-negotiable.[1][2][5]

  • Respiratory Irritation: While the compound is a solid at room temperature, it can be handled in powdered form or dissolved in volatile solvents, creating risks of dust or aerosol inhalation.[1][6] Inhalation may cause severe irritation or chemical burns to the respiratory tract.[6][7]

Given these well-established hazards in closely related molecules, a high degree of caution is the only scientifically sound approach. All handling procedures must be designed to prevent any direct contact with the substance.

Detailed Protective Protocols & Operational Plans

Adherence to the following step-by-step protocols is mandatory for ensuring personnel safety.

Eye and Face Protection
  • Goggle Selection: Use indirectly-vented, anti-fog chemical splash goggles that provide a complete seal around the eyes.

  • Face Shield Integration: A full-face shield must be worn over the goggles. This is not an optional or alternative measure; it is a required addition to protect the forehead, chin, and cheeks from splashes.[1][2]

  • Emergency Preparedness: Ensure an ANSI-compliant safety shower and eyewash station is unobstructed and within a 10-second travel distance from the work area.

Hand Protection: A Two-Layer Defense

The risk of severe skin burns necessitates a robust hand protection strategy.

  • Donning Procedure:

    • First, inspect two pairs of chemically resistant gloves (e.g., neoprene over nitrile) for any signs of degradation, punctures, or tears.

    • Don the inner pair of nitrile gloves.

    • Don the outer, heavier-duty gloves (neoprene or Viton), ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • During Operations: Be acutely aware of potential glove contamination. If contact with the chemical is known or suspected, move away from the hazardous area immediately.

  • Glove Removal and Disposal:

    • With the outer gloves still on, wash them with soap and water if appropriate.

    • Using proper technique (without touching the outer surface of the glove with bare skin), remove the outer gloves.[1][8]

    • With the inner gloves still on, dispose of the outer gloves in the designated hazardous waste container.

    • Remove the inner gloves using the same technique and dispose of them in the hazardous waste.

    • Immediately wash hands thoroughly with soap and water.[1][8]

Disposal Plan

All materials contaminated with 4-Bromo-2-(bromomethyl)-1-ethoxybenzene are considered hazardous waste.

  • Chemical Waste: Unused or surplus material must be placed in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container for disposal.[1]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][6]

Procedural Workflow for Safe Handling

The following diagram outlines the mandatory decision-making and operational workflow for handling 4-Bromo-2-(bromomethyl)-1-ethoxybenzene. This process ensures that safety is integrated into every step of the experimental plan.

cluster_prep Pre-Operation Phase cluster_op Operational Phase cluster_post Post-Operation Phase A 1. Hazard Review Review SDS of Analog Compounds (H314 Hazard) B 2. Engineering Control Check Verify Fume Hood Certification & Airflow A->B C 3. PPE Inspection Check Goggles, Face Shield, Gloves & Lab Coat for Integrity B->C D 4. Emergency Prep Locate Eyewash/Shower & Spill Kit C->D E 5. Don PPE (Double Gloves, Coat, Goggles, Shield) F 6. Conduct Experiment Exclusively within Fume Hood Minimize Quantities E->F G Monitor for Spills or Contamination F->G H 8. Decontaminate Work Area Using Approved Procedure G->H No Spill Spill 7. Spill Detected! Execute Spill Response Plan G->Spill Spill Occurs I 9. Doff PPE Using Proper Technique (Outer Gloves -> Inner Gloves) H->I J 10. Segregate Waste Dispose of all contaminated items as Hazardous Waste I->J K 11. Final Hand Wash Thoroughly wash hands with soap and water J->K Spill->H Cleanup Complete

Caption: Workflow for Safe Handling of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene.

References

  • PubChem. 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information. [Link]

  • Angene Chemical.
  • Benchchem.Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-chlorobenzene. (2025).
  • TCI Chemicals.SAFETY DATA SHEET: Hexakis(bromomethyl)benzene. (November 28, 2025).
  • TCI Chemicals.SAFETY DATA SHEET: Methyl 4-Bromo-2-(bromomethyl)
  • Sigma-Aldrich.SAFETY DATA SHEET: 4-Bromophenol. (August 06, 2024).
  • Thermo Fisher Scientific.SAFETY DATA SHEET: 4-Bromobenzoic acid. (September 06, 2025).
  • ECHEMI.1-(BROMOMETHYL)
  • Fisher Scientific.SAFETY DATA SHEET: Benzene, 1-bromo-4-(bromomethyl)-.

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